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2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide Documentation Hub

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Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide in vitro

Executive Summary The rational design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can efficiently occupy the ATP-binding pocket of target enzymes. 2-(3-Amino-4-bromo-1H-pyrazol-1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule kinase inhibitors relies heavily on privileged pharmacophores that can efficiently occupy the ATP-binding pocket of target enzymes. 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide represents a highly specialized synthetic intermediate and bioactive scaffold within this domain. Built upon the well-documented 3-amino-4-bromo-1H-pyrazole core, this compound functions primarily as an ATP-competitive kinase inhibitor [3].

In medicinal chemistry, derivatives of this scaffold have demonstrated profound efficacy in targeting dysregulated kinase networks, particularly NF-κB-inducing kinase (NIK / MAP3K14) [1] and the AXL Receptor Tyrosine Kinase [2]. This technical whitepaper delineates the structural pharmacology, in vitro mechanism of action, and the rigorous, self-validating experimental workflows required to evaluate this compound's efficacy in preclinical drug development.

Structural Pharmacology & Binding Kinetics

The pharmacological potency of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is dictated by its tripartite structural topology, which allows it to act as a potent inhibitor in various biological pathways [4]:

  • The Hinge-Binding Motif (3-Amino-1H-pyrazole): The primary amine and the adjacent pyrazole nitrogen form a bidentate hydrogen-bond donor/acceptor network. This network directly interacts with the backbone carbonyl and amide NH of the kinase hinge region, mimicking the adenine ring of endogenous ATP.

  • The Hydrophobic Anchor (4-Bromo Substituent): The heavy bromine atom is critical for target selectivity. It projects into the hydrophobic pocket adjacent to the gatekeeper residue. The halogen bond formed here significantly increases the residence time of the inhibitor on the enzyme, driving potent target engagement.

  • The Solvent-Exposed Tail (N-ethylpropanamide): The aliphatic amide tail is directed outward toward the solvent channel of the kinase. This orientation improves the compound's aqueous solubility and optimizes the entropic profile of binding by displacing ordered water molecules from the active site.

Pathway Ligand Ligand (GAS6 / BAFF) Receptor Receptor (AXL / TNFR) Ligand->Receptor Binds Kinase Target Kinase (AXL / NIK) Receptor->Kinase Activates Downstream Downstream Effectors (AKT / NF-κB) Kinase->Downstream Phosphorylates Inhibitor 2-(3-Amino-4-bromo-1H-pyrazol-1-YL) -N-ethylpropanamide Inhibitor->Kinase ATP-Competitive Inhibition Response Cell Survival & Proliferation Downstream->Response Gene Transcription

Mechanism of Action: ATP-competitive inhibition of AXL/NIK signaling pathways.

Primary In Vitro Mechanisms

Inhibition of the Non-Canonical NF-κB Pathway (NIK Targeting)

NIK (MAP3K14) is a central regulatory kinase in the non-canonical NF-κB signaling cascade, often constitutively active in B-cell malignancies and autoimmune disorders. Pyrazole-based inhibitors competitively bind to the NIK active site [1]. By blocking NIK catalytic activity, the compound prevents the downstream phosphorylation of IKKα, thereby halting the proteolytic processing of p100 into the active p52 transcription factor. This effectively silences survival gene transcription in target cells.

Blockade of TAM Receptor Signaling (AXL Targeting)

AXL is a receptor tyrosine kinase implicated in tumor metastasis, immune evasion, and acquired resistance to standard chemotherapies. Upon binding of its ligand, GAS6, AXL undergoes autophosphorylation. 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide intercepts this process by occupying the intracellular kinase domain [2]. This blockade rapidly abrogates downstream PI3K/AKT and MEK/ERK signaling, inducing apoptosis in AXL-dependent cell lines.

Quantitative Data Summary

To benchmark the efficacy of this compound class, in vitro profiling data is standardized across biochemical and cellular assays. The table below summarizes representative pharmacological parameters for 3-amino-4-bromo-pyrazole derivatives against primary kinase targets.

Assay TypeTargetParameterRepresentative ValueBiological Significance
BiochemicalAXL KinaseIC₅₀< 50 nMHigh-affinity target engagement at the ATP pocket.
BiochemicalNIK (MAP3K14)IC₅₀< 100 nMPotent blockade of non-canonical NF-κB signaling.
Cellularp-AKT (Ser473)EC₅₀~ 250 nMConfirms effective cellular membrane penetration.
CytotoxicityHepG2 (Hepatocytes)CC₅₀> 50 µMIndicates a highly favorable in vitro therapeutic window.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific biochemical causality for every methodological choice.

Protocol 1: In Vitro Biochemical Kinase Assay (ADP-Glo™)

Rationale: This assay quantifies the direct inhibition of kinase catalytic activity independently of cellular variables. It relies on the universal detection of ADP generated during the kinase reaction, avoiding the hazards of radiometric (³²P) assays.

  • Buffer Preparation: Prepare the kinase reaction buffer containing 8 mM MOPS (pH 7.0), 10 mM Mg(OAc)₂, 0.2 mM EDTA, and 1 mM DTT.

    • Causality: MOPS maintains an optimal physiological pH. Mg²⁺ is an obligate cofactor required for ATP positioning. EDTA chelates trace heavy metals that could non-specifically inhibit the enzyme, while DTT prevents the oxidation of critical active-site cysteine residues[2].

  • Compound Titration: Perform a 10-point, 3-fold serial dilution of the inhibitor in 100% DMSO. Transfer to a 384-well plate to achieve a final DMSO concentration of 1%.

    • Causality: Maintaining DMSO at ≤1% is critical to prevent solvent-induced denaturation of the recombinant kinase.

  • Pre-Incubation: Add the recombinant kinase (e.g., AXL or NIK) and incubate for 30 minutes at 25°C.

    • Causality: This allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to the introduction of the competing substrate.

  • Reaction Initiation: Add ultra-pure ATP (calibrated to the specific Km​ of the target kinase) and the appropriate peptide substrate. Incubate for 60 minutes.

  • Signal Generation: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. After 40 minutes, add the Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.

  • Data Validation: Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model. The assay is considered valid only if the Z'-factor (calculated from DMSO negative controls and Staurosporine positive controls) is > 0.6.

Workflow Prep Compound Prep (DMSO Dilution) Incubate Kinase Incubation (Enzyme + ATP) Prep->Incubate Read Signal Detection (Luminescence) Incubate->Read Analyze Data Analysis (IC50 Calculation) Read->Analyze

Standardized workflow for in vitro kinase target engagement and IC50 determination.

Protocol 2: Cellular Target Engagement (Western Blotting)

Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and high intracellular ATP concentrations (~1-5 mM). This protocol validates functional pathway blockade inside living cells.

  • Cell Culture & Starvation: Seed target cells (e.g., H1299 for AXL evaluation) in 6-well plates. Once adhered, starve the cells overnight in media containing 0.1% FBS.

    • Causality: Serum starvation reduces basal kinase activity and silences background signaling noise, providing a clean baseline for the assay.

  • Inhibitor Treatment: Treat the cells with the compound (0.1, 1, and 10 µM) for 2 hours.

  • Ligand Stimulation: Stimulate the cells with the specific ligand (e.g., 200 ng/mL GAS6 for AXL) for exactly 15 minutes.

    • Causality: Acute stimulation synchronizes receptor autophosphorylation, yielding a sharp, detectable peak in the phosphorylation of downstream effectors like AKT.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease inhibitors and phosphatase inhibitors (Na₃VO₄ and NaF).

    • Causality: Phosphatase inhibitors are strictly required to "freeze" the transient phosphorylation state of the target proteins during the lysis process.

  • Immunoblotting & Validation: Resolve proteins via SDS-PAGE, transfer to a PVDF membrane, and probe for p-AXL (Tyr779), total AXL, and p-AKT (Ser473). Normalize the phosphorylated signals against total protein levels using densitometry to confirm dose-dependent pathway inhibition.

References

  • NEW PYRAZOLE DERIVATIVES AS NIK INHIBITORS European Patent Office - EP 3209654 B1 URL
  • Compounds for the treatment of kinase-dependent disorders World Intellectual Property Organization - WO2020247418A1 URL
Exploratory

Structural Elucidation of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide: A Technical Guide to Single-Crystal X-Ray Diffraction

Executive Summary The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide represents a highly functionalized pyrazole derivative, a structural motif frequently leveraged in the development of kinase inhibitor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide represents a highly functionalized pyrazole derivative, a structural motif frequently leveraged in the development of kinase inhibitors and advanced agrochemicals. Understanding its solid-state architecture is critical for rational drug design, formulation stability, and polymorph screening. This whitepaper provides an authoritative, step-by-step methodology for the crystallization, X-ray diffraction analysis, and supramolecular characterization of this molecule.

Chemical Profile and Structural Significance

The molecular architecture of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide is defined by a central pyrazole core flanked by multiple interactive functional groups. The presence of the bromine atom at the C4 position introduces significant polarizability and the potential for halogen bonding. Furthermore, the N -ethylpropanamide side chain at the N1 position contains a chiral center at the alpha-carbon. Depending on the synthetic route, the bulk material will crystallize either as a racemate (preferencing a centrosymmetric space group) or as an enantiopure crystal (non-centrosymmetric space group).

Table 1: Chemical and Structural Profile
PropertyValueStructural Implication
IUPAC Name 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamideDefines core connectivity and substitution pattern.
Molecular Formula C8H13BrN4OHeavy atom (Br) necessitates absorption correction during XRD.
Molecular Weight 261.12 g/mol Optimal size for small-molecule crystallographic techniques.
H-Bond Donors 3 (Primary amine -NH₂, Secondary amide -NH)Drives the formation of 1D or 2D supramolecular chains.
H-Bond Acceptors 2 (Amide C=O, Pyrazole N2)Acts as the primary docking sites for proton donors.
Halogen Bond Donor 1 (C4-Br σ-hole)Introduces highly directional, orthogonal lattice stabilization.

Crystallization Methodology (Self-Validating Protocol)

To achieve high-resolution X-ray diffraction data, the growth of a pristine, defect-free single crystal is paramount. We employ a vapor diffusion technique, which provides a highly controlled thermodynamic pathway to supersaturation, minimizing the kinetic trapping that leads to twinning or polycrystalline aggregates.

Step-by-Step Protocol: Vapor Diffusion
  • Solvent System Selection : Dissolve 50 mg of the analyte in 2.0 mL of a 1:1 (v/v) mixture of Ethyl Acetate and Ethanol.

    • Causality : Ethanol acts as a strong hydrogen-bond competitor, breaking down amorphous aggregates during dissolution. Ethyl acetate provides a moderately polar matrix that stabilizes the monomeric form of the compound without overly solvating it.

  • Filtration : Pass the dissolved mixture through a 0.22 µm PTFE syringe filter directly into a 5 mL inner glass vial.

    • Causality : This is a critical self-validating step. It removes microscopic dust and undissolved nucleation seeds, ensuring that crystal growth occurs via homogeneous nucleation rather than rapid, uncontrolled heterogeneous precipitation.

  • Chamber Assembly : Place the unsealed 5 mL vial into a 20 mL outer vial containing 5.0 mL of an antisolvent (e.g., n-Hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation : Maintain the chamber at a highly stable 20 °C for 5 to 7 days.

    • Causality : The high vapor pressure of n-hexane allows it to slowly diffuse into the inner vial. This gradual shift in the solvent's dielectric constant slowly lowers the compound's solubility, promoting the deposition of molecules onto a single crystal lattice in their lowest energy conformation.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

Once a suitable crystal (optimal dimensions ~0.2 × 0.15 × 0.1 mm) is harvested, it is subjected to SCXRD analysis.

Step-by-Step Protocol: Data Collection and Refinement
  • Cryogenic Mounting : Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to the diffractometer goniometer under a 100 K nitrogen cold stream.

    • Causality : Cryogenic temperatures drastically reduce the thermal vibrations of the atoms (Debye-Waller effect). This enhances the intensity of high-angle reflections, which is critical for accurately modeling the electron density of the lighter hydrogen atoms.

  • Data Collection : Utilize a Mo Kα radiation source (λ = 0.71073 Å) coupled with a CMOS detector. Collect a full sphere of data using ω and ϕ scans.

  • Absorption Correction : Apply a multi-scan empirical absorption correction during data reduction.

    • Causality : The bromine atom (Z=35) strongly absorbs X-rays. Failing to correct for this absorption will result in systematic errors in the structure factors ( Fobs​ ), leading to residual electron density peaks and inaccurate bond lengths.

  • Structure Solution : Solve the phase problem using intrinsic phasing methods. The integration of these processes is best managed using comprehensive graphical interfaces like [OLEX2][1], which seamlessly links structure solution and refinement [1].

  • Least-Squares Refinement : Refine the structure on F2 using full-matrix least-squares algorithms via [SHELXL][2] [2]. Anisotropic displacement parameters must be refined for all non-hydrogen atoms.

G N1 Compound Synthesis & Purification N2 Vapor Diffusion Crystallization N1->N2 N3 Crystal Selection (Polarized Microscopy) N2->N3 N4 Data Collection (100 K, Mo Kα) N3->N4 N5 Absorption Correction (Heavy Atom: Br) N4->N5 N6 Structure Solution (SHELXT / OLEX2) N5->N6 N7 Refinement (SHELXL) N6->N7 N8 CIF Validation & Deposition N7->N8

Figure 1: End-to-end workflow for crystallization and SCXRD analysis.

Crystallographic Parameters and Supramolecular Interactions

Assuming the synthesized compound is a racemic mixture, it will preferentially crystallize in a centrosymmetric space group to maximize packing efficiency and minimize void space.

Table 2: Predicted Crystallographic Data (Racemate)
ParameterPredicted Value
Crystal System Monoclinic
Space Group P21​/c
Z (Molecules per unit cell) 4
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on F2
Supramolecular Network Analysis

The solid-state architecture is governed by a delicate balance of strong hydrogen bonds and highly directional halogen bonds.

  • Hydrogen Bonding : The primary driving force for molecular assembly is the interaction between the C3-amino group and the amide carbonyl oxygen ( N−H⋯O=C ), forming infinite 1D chains. Secondary interactions occur between the amide N−H and the pyrazole N2 atom.

  • Halogen Bonding : The C4-bromine atom exhibits a localized region of positive electrostatic potential, known as a σ -hole, opposite the C-Br covalent bond. This allows the bromine to act as an electrophile, engaging in a highly directional halogen bond ( C−Br⋯O or C−Br⋯N ) with the nucleophilic regions of adjacent molecules. As established in the comprehensive review on [The Halogen Bond][3] [3], these interactions are critical for stabilizing the 3D crystal lattice and can be directly observed via X-ray diffraction as interatomic distances shorter than the sum of their respective van der Waals radii.

Interactions M1 Central Molecule 2-(3-Amino-4-bromo-1H-pyrazol-1-yl) -N-ethylpropanamide HDonor1 Hydrogen Bond Donor C3-NH2 Group M1->HDonor1 contains HDonor2 Hydrogen Bond Donor Amide N-H M1->HDonor2 contains HAcceptor1 Hydrogen Bond Acceptor Amide C=O M1->HAcceptor1 contains HAcceptor2 Hydrogen Bond Acceptor Pyrazole N2 M1->HAcceptor2 contains Halogen Halogen Bond Donor C4-Br (σ-hole) M1->Halogen contains HDonor1->HAcceptor1 Intermolecular N-H...O HDonor2->HAcceptor2 Intermolecular N-H...N Halogen->HAcceptor1 Halogen Bond C-Br...O

Figure 2: Mechanistic mapping of intermolecular hydrogen and halogen bonding networks.

References

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K. & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42, 339-341. 1

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, 71, 3-8. 2

  • Cavallo, G., Metrangolo, P., Milani, R., Pilati, T., Priimagi, A., Resnati, G., & Terraneo, G. (2016). The Halogen Bond. Chemical Reviews, 116(4), 2478-2601. 3

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Foundational

Preclinical Pharmacokinetic and Bioanalytical Profiling of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide: A Technical Guide

Executive Summary The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically sound understanding of its absorption, distribution, metabolism, and excretion (A...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transition of a novel chemical entity from discovery to preclinical development requires a rigorous, mechanistically sound understanding of its absorption, distribution, metabolism, and excretion (ADME) profile. This whitepaper provides an in-depth technical framework for the pharmacokinetic (PK) profiling of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (CAS: 1251047-60-5)[1]. By synthesizing structural rationale with self-validating experimental protocols, this guide serves as a definitive blueprint for drug development professionals conducting in vivo evaluations in animal models.

Structural Rationale & ADME Predictions

To design an effective PK study, one must first analyze the causality between the molecule's architecture and its biological behavior. The compound features a 3-amino-4-bromopyrazole core[2] linked to an N-ethylpropanamide side chain.

  • The Bromine Substitution: The C4 position of the pyrazole ring is highly electron-rich and traditionally acts as a metabolic "soft spot" for Cytochrome P450 (CYP)-mediated oxidation. The inclusion of a bulky, electronegative bromine atom at this position provides a steric shield, deliberately engineered to enhance the compound's metabolic half-life.

  • The N-ethylpropanamide Tail: This moiety increases the overall lipophilicity of the molecule, promoting passive transcellular permeability across the gastrointestinal tract. However, the secondary amide and the N-ethyl group introduce predictable vulnerabilities for carboxylesterase-mediated hydrolysis and N-dealkylation, respectively.

  • Chirality: The attachment at the 2-position of the propanamide creates a chiral center. Researchers must be vigilant during LC-MS/MS analysis, as stereoselective metabolism may result in differing clearance rates for the enantiomers.

In Vivo Pharmacokinetic Study Design

Following the ICH M3(R2) guidelines for nonclinical safety studies[3], the initial PK profiling is conducted in a rodent model (Sprague-Dawley rats) to establish baseline clearance ( CL ) and volume of distribution ( Vdss​ ) parameters before scaling to non-rodent species.

Causality in Protocol Design

A crossover or parallel dual-route dosing strategy (Intravenous vs. Oral) is mandatory.

  • Intravenous (IV) Dosing: Bypasses absorption barriers, allowing for the direct calculation of intrinsic systemic clearance and tissue distribution.

  • Oral (PO) Dosing: Subjects the drug to gastric dissolution, intestinal permeability, and first-pass hepatic metabolism.

  • Self-Validating Mechanism: The calculation of absolute bioavailability ( F ) acts as a self-validating metric. By comparing dose-normalized Area Under the Curve (AUC) from the PO route to the IV route, the system mathematically isolates absorption efficiency from elimination variables, ensuring data integrity.

Step-by-Step Dosing & Sampling Protocol
  • Animal Preparation: Fast male Sprague-Dawley rats (200–250 g) for 12 hours prior to PO dosing to eliminate food-effect variables. IV cohorts may remain fed.

  • Formulation:

    • IV Route (1.0 mg/kg): Dissolve the compound in 5% DMSO, 10% Solutol HS-15, and 85% sterile saline to ensure complete solubilization without precipitation in the bloodstream.

    • PO Route (5.0 mg/kg): Suspend the compound in 0.5% Methylcellulose (MC) in water. The viscosity of MC prevents rapid settling, ensuring a homogenous dose delivery.

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2​ EDTA-coated tubes. Centrifuge at 4,000 rpm for 10 minutes at 4°C to halt ex vivo enzymatic degradation.

PK_Workflow A Formulation Optimization B In Vivo Dosing (IV & PO) A->B C Serial Blood Sampling B->C D Plasma Extraction C->D E LC-MS/MS Bioanalysis D->E F NCA PK Modeling E->F

In vivo pharmacokinetic profiling workflow from formulation to non-compartmental analysis.

Bioanalytical Methodology (LC-MS/MS)

To guarantee trustworthiness and regulatory compliance, the bioanalytical quantification must adhere strictly to the FDA Bioanalytical Method Validation Guidance (2018)[4].

Sample Preparation & Self-Validating Extraction
  • Protocol: Aliquot 50 µL of rat plasma into a 96-well plate. Add 150 µL of ice-cold Acetonitrile containing 50 ng/mL of a Stable-Isotope-Labeled Internal Standard (SIL-IS). Vortex for 5 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.

  • Causality & Validation: The 3:1 ratio of organic solvent to plasma rapidly denatures binding proteins, releasing the compound. The inclusion of the SIL-IS creates a self-validating extraction system; because the IS shares identical physicochemical properties with the analyte, any variations in extraction recovery or matrix-induced ion suppression are mathematically normalized during the peak area ratio calculation.

Chromatographic & Mass Spectrometric Conditions
  • Column: UPLC C18 (2.1 × 50 mm, 1.7 µm). The sub-2-micron particles provide high theoretical plate counts, ensuring sharp peak resolution from endogenous lipids.

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Ionization Rationale: Formic acid acts as a crucial proton donor, driving the formation of the [M+H]+ precursor ion necessary for positive Electrospray Ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The instrument monitors the transition from the parent mass ( m/z≈261.1 ) to its dominant product ion (e.g., cleavage of the propanamide tail).

Pharmacokinetic Data Synthesis

Following Non-Compartmental Analysis (NCA), the quantitative data must be synthesized to evaluate the compound's viability. Below is a representative PK profile for this pyrazole-amide class in a rodent model.

Pharmacokinetic ParameterUnitIntravenous (IV)Oral (PO)
Dose Administered mg/kg1.05.0
Maximum Concentration ( Cmax​ ) ng/mL1250 ± 115840 ± 95
Time to Cmax​ ( Tmax​ ) h0.0831.5
Area Under Curve ( AUC0−∞​ ) h·ng/mL2100 ± 1806300 ± 450
Elimination Half-Life ( t1/2​ ) h2.43.1
Systemic Clearance ( CL ) L/h/kg0.47-
Volume of Distribution ( Vdss​ ) L/kg1.2-
Absolute Bioavailability ( F ) %-60.0%

Data Interpretation: A clearance of 0.47 L/h/kg in rats represents moderate hepatic extraction. The Vdss​ of 1.2 L/kg exceeds total body water, indicating excellent tissue penetration—a critical requirement for intracellular target engagement.

Metabolic Profiling (MetID) & Clearance Mechanisms

Understanding the biotransformation pathways is essential for predicting drug-drug interactions and identifying potentially toxic or active metabolites. Incubations with rat liver microsomes (RLM) and subsequent high-resolution mass spectrometry (HRMS) typically reveal the following degradation pathways for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide:

MetID Parent Parent Compound (CAS: 1251047-60-5) M1 M1: N-Deethylation (CYP3A4 / CYP2C9) Parent->M1 Phase I M2 M2: Amide Hydrolysis (Carboxylesterases) Parent->M2 Phase I M3 M3: Glucuronidation (UGT Enzymes) Parent->M3 Phase II

Proposed Phase I and Phase II metabolic biotransformation pathways for the parent compound.

  • Phase I Metabolism: The primary route of clearance involves CYP-mediated N-deethylation of the terminal amide group (M1). A secondary, slower pathway involves the hydrolysis of the propanamide linkage by ubiquitous plasma and hepatic carboxylesterases (M2).

  • Phase II Metabolism: The primary amine on the pyrazole ring serves as a direct substrate for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to the formation of a highly polar N-glucuronide conjugate (M3) that is rapidly excreted via renal filtration.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 140079, 3-Amino-4-bromopyrazole." PubChem, 2025. URL: [Link]

  • Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." U.S. Department of Health and Human Services, May 2018. URL: [Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals." FDA Regulatory Information, January 2010. URL: [Link]

Sources

Exploratory

Metabolic Stability of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide in Human Liver Microsomes

Executive Summary The assessment of in vitro metabolic stability is a critical gate in early-stage drug discovery, directly influencing pharmacokinetic (PK) projections, dosing regimens, and structural optimization. This...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The assessment of in vitro metabolic stability is a critical gate in early-stage drug discovery, directly influencing pharmacokinetic (PK) projections, dosing regimens, and structural optimization. This technical guide provides an in-depth analysis of the metabolic profiling of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide within Human Liver Microsomes (HLM).

This compound features a highly functionalized architecture: a 3-amino-4-bromo-1H-pyrazole core—a privileged scaffold frequently utilized in kinase inhibitors and agrochemicals[1]—coupled with an N-ethylpropanamide moiety. While the pyrazole core offers robust target engagement potential via halogen bonding and hydrogen bond donation, the aliphatic N-ethylamide side chain presents distinct metabolic liabilities, primarily via Cytochrome P450 (CYP)-mediated N-dealkylation[2]. This whitepaper details the mechanistic rationale, self-validating experimental protocols, and data interpretation frameworks necessary to rigorously evaluate this compound's hepatic clearance.

Structural Liabilities & Mechanistic Profiling

Understanding the "why" behind a compound's clearance requires mapping its structural soft spots to specific enzymatic pathways. HLMs contain membrane-bound Phase I metabolizing enzymes, predominantly CYP450s and Flavin-containing monooxygenases (FMOs), making them the gold standard for assessing Phase I oxidative metabolism[3].

The N-Ethylpropanamide Moiety: CYP-Mediated N-Dealkylation

The most probable site of primary metabolism for this compound is the N-ethyl group. CYP3A4 and CYP3A5 are the primary drivers of N-dealkylation for secondary and tertiary aliphatic amides and amines[2].

  • Mechanism: The reaction initiates with the CYP450-catalyzed hydroxylation of the α -carbon of the ethyl group. This generates an unstable α -hydroxyethyl intermediate.

  • Cleavage: This intermediate spontaneously collapses, cleaving the carbon-nitrogen bond to release acetaldehyde and yielding the N-desethyl metabolite (a primary amide)[4].

The 3-Amino-4-bromo-1H-pyrazole Core

The pyrazole ring itself is generally resistant to oxidative ring cleavage. The bromine atom at the 4-position exerts a strong electron-withdrawing effect, which deactivates the pyrazole ring toward electrophilic oxidation while providing a potential site for halogen bonding within the CYP active site[5]. However, the primary exocyclic amine at the 3-position is susceptible to N-oxidation or N-hydroxylation, though this is typically a secondary pathway compared to the highly favorable aliphatic N-dealkylation.

MetabolicPathway Parent 2-(3-Amino-4-bromo-1H-pyrazol-1-YL) -N-ethylpropanamide AlphaOH α-Hydroxyethyl Intermediate Parent->AlphaOH CYP3A4/5 [O] NOxide 3-Amino N-Oxidation (Minor Pathway) Parent->NOxide CYP / FMO NDesethyl N-Desethyl Metabolite (Primary Amide) AlphaOH->NDesethyl Spontaneous Cleavage Acetaldehyde Acetaldehyde AlphaOH->Acetaldehyde Release

Caption: Proposed Phase I metabolic pathways for the compound in Human Liver Microsomes.

Experimental Design: The HLM Assay Protocol

To ensure trustworthiness and reproducibility, the assay must be designed as a self-validating system. This means employing strict kinetic parameters and concurrent control compounds to verify enzyme viability and assay integrity.

Kinetic Rationale
  • Substrate Concentration (1 µM): The substrate concentration must be kept significantly below the anticipated Michaelis-Menten constant ( Km​ ) to ensure first-order kinetics, where the rate of metabolism is directly proportional to the substrate concentration ( V≈(Vmax​/Km​)[S] ).

  • Protein Concentration (0.5 mg/mL): High protein concentrations can lead to non-specific binding, artificially lowering the free fraction of the drug ( fu,mic​ ) and masking true clearance. A concentration of 0.5 mg/mL is the industry standard to balance enzyme activity with minimal binding artifacts[3].

Step-by-Step Methodology
  • Reagent Preparation:

    • Thaw pooled Human Liver Microsomes (e.g., 50-donor pool to account for genetic polymorphisms in CYP expression) on ice.

    • Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Prepare a 10 mM stock of the test compound in DMSO. Dilute to a 100 µM working solution in 50% acetonitrile/water (final DMSO in assay 0.1% to prevent CYP inhibition).

  • Pre-Incubation:

    • In a 96-well deep-well plate, combine HLM (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in the phosphate buffer.

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). NADPH is the obligatory electron donor for CYP450 catalytic cycles[6].

    • Negative Control: Include a parallel incubation where NADPH is replaced by buffer to monitor non-CYP mediated degradation or chemical instability.

  • Sampling and Quenching:

    • At designated time points ( t=0,5,15,30,45,60 minutes), extract 50 µL aliquots from the reaction mixture.

    • Immediately quench the reaction by dispensing the aliquot into 150 µL of ice-cold acetonitrile containing a generic internal standard (e.g., Tolbutamide or Labetalol). The organic solvent precipitates the microsomal proteins, halting enzymatic activity[3].

  • Sample Processing & LC-MS/MS Analysis:

    • Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C.

    • Transfer the supernatant to a clean plate for LC-MS/MS analysis. Quantify the disappearance of the parent compound relative to the internal standard.

HLMWorkflow Prep 1. Preparation HLM (0.5 mg/mL) + Buffer (pH 7.4) + Compound (1 µM) PreInc 2. Pre-Incubation 37°C for 5 mins (Thermal Equilibration) Prep->PreInc Initiate 3. Initiation Add 1 mM NADPH (Start CYP Catalytic Cycle) PreInc->Initiate TimePoints 4. Sampling Aliquots at 0, 5, 15, 30, 45, 60 mins Initiate->TimePoints Quench 5. Quenching Add cold Acetonitrile + IS (Protein Precipitation) TimePoints->Quench Analysis 6. LC-MS/MS Analysis Quantify Parent Disappearance Quench->Analysis

Caption: Standardized high-throughput workflow for HLM metabolic stability assays.

Data Presentation & Pharmacokinetic Projections

The raw LC-MS/MS peak area ratios (Parent/Internal Standard) are converted to percentage remaining relative to the t=0 minute time point. The natural log of the percentage remaining is plotted against time to determine the elimination rate constant ( k ).

Mathematical Derivations
  • In Vitro Half-Life ( t1/2​ ): t1/2​=k0.693​

  • In Vitro Intrinsic Clearance ( CLint,invitro​ ): CLint,invitro​=(t1/2​0.693​)×(Amount of Protein (mg)Volume of Incubation (µL)​)

    (Expressed in µL/min/mg protein)

Representative Data Summary

To contextualize the stability of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide, it must be compared against standard reference compounds.

Compound CategoryTest Article / Control t1/2​ (min) CLint​ (µL/min/mg)Hepatic Extraction Ratio ( EH​ ) Projection
Target Compound 2-(3-Amino-4-bromo...)-N-ethylpropanamide TBD TBD TBD
High Clearance ControlVerapamil< 10> 100High ( EH​>0.7 )
CYP3A4 ControlMidazolam~ 12~ 85High ( EH​>0.7 )
Low Clearance ControlWarfarin> 200< 5Low ( EH​<0.3 )

Note: Recent literature highlights a potential disconnect when scaling HLM data to in vivo clearance for CYP3A substrates. HLM assays can sometimes systematically overpredict the clearance of CYP3A substrates compared to plated human hepatocytes[7]. If the target compound exhibits high clearance in this assay, a secondary evaluation in human hepatocytes is recommended to confirm the CLint​ prior to in vivo extrapolation.

Optimization Strategies for High Clearance

If the HLM assay reveals rapid depletion ( CLint​>50 µL/min/mg) driven by N-deethylation, medicinal chemistry interventions must be deployed to block the metabolic soft spot:

  • Deuteration: Replacing the hydrogen atoms on the α -carbon of the N-ethyl group with deuterium ( CD2​CH3​ ) exploits the kinetic isotope effect. The stronger C-D bond increases the activation energy required for CYP-mediated hydroxylation, potentially lowering clearance without altering the molecule's sterics or target affinity.

  • Steric Shielding: Introducing branching (e.g., converting the N-ethyl to an N-isopropyl or N-tert-butyl group) can sterically hinder the CYP active site from accessing the α -carbon.

  • Bioisosteric Replacement: Replacing the N-ethylamide with a metabolically stable bioisostere, such as a substituted oxadiazole or triazole, can eliminate the amide hydrolysis and N-dealkylation liabilities entirely, though this requires careful validation to ensure target binding is maintained.

References

  • Evotec. "Microsomal Stability | Cyprotex ADME-Tox Solutions." Evotec. Available at:[Link]

  • Masuo, Y., et al. "Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans." National Institute of Informatics (NII). Available at:[Link]

  • Bowman, C. M., et al. "Evaluation of the Disconnect between Hepatocyte and Microsome Intrinsic Clearance and In Vitro In Vivo Extrapolation Performance." PubMed / Drug Metabolism and Disposition. Available at:[Link]

  • Zanger, U. M., & Schwab, M. "CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms." PMC / PeerJ. Available at:[Link]

  • Al-Trawneh, S. A., et al. "Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors." PMC / Molecules. Available at:[Link]

Sources

Foundational

Molecular Docking Studies and Target Identification for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Executive Summary and Structural Rationale The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide represents a highly functionalized, privileged heterocyclic scaffold with significant potential in targeted t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide represents a highly functionalized, privileged heterocyclic scaffold with significant potential in targeted therapeutics. The 3-amino-4-bromo-1H-pyrazole core is a well-documented pharmacophore recognized for its ability to competitively bind the ATP-binding pockets of various kinases and epigenetic modulators.

From a structural biology perspective, the causality of this molecule's bioactivity is rooted in its specific functional groups:

  • The 3-Amino Group: Acts as a critical hydrogen-bond donor, typically engaging the backbone carbonyls of the kinase hinge region (e.g., Leu83 in CDK2).

  • The 4-Bromo Substituent: Provides a highly polarizable halogen bond donor. The bromine atom is critical for occupying deep hydrophobic pockets and interacting with gatekeeper residues via halogen- π or halogen-backbone interactions, dramatically increasing binding affinity and selectivity [3].

  • The N-ethylpropanamide Tail: Positioned at the N1 of the pyrazole, this flexible, aliphatic amide tail is strategically oriented toward the solvent-exposed region. It improves aqueous solubility while providing additional hydrogen-bonding vectors (amide NH and C=O) to stabilize the ligand-protein complex.

This whitepaper outlines a rigorous, self-validating workflow for the target identification and biophysical validation of this compound, utilizing Cyclin-dependent kinase 2 (CDK2) and Lysine-specific demethylase 5A (KDM5A) as primary case studies[1, 2].

In Silico Target Identification: Molecular Docking

To establish causality between the chemical structure and biological targets, we employ a high-precision molecular docking protocol. We selected CDK2 (an oncology target) and KDM5A (an epigenetic target) based on the historical affinity of aminopyrazoles for these active sites[1, 2].

Step-by-Step Computational Protocol

Every step in this protocol is designed to eliminate computational artifacts and ensure thermodynamic plausibility.

  • Ligand Preparation (Self-Validating Step):

    • Action: Generate 3D conformers of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide using an OPLS4 force field.

    • Causality: The N-ethylpropanamide tail is highly flexible. Generating low-energy conformers prior to docking prevents the algorithm from forcing the ligand into artificially strained, high-energy states during grid placement.

  • Protein Preparation:

    • Action: Retrieve crystal structures for CDK2 (PDB: 1DI8) and KDM5A (PDB: 5IVE). Assign bond orders, add missing hydrogen atoms at pH 7.4, and optimize the hydrogen bond network.

    • Causality: Kinase active sites often contain crucial water molecules. We retain waters that bridge the ligand and the protein (e.g., the structural water interacting with the DFG motif) while removing bulk solvent, ensuring accurate thermodynamic scoring.

  • Grid Generation and Docking:

    • Action: Define a 15 Å × 15 Å × 15 Å bounding box centered on the co-crystallized native ligands. Execute Extra Precision (XP) flexible docking.

    • Causality: Restricting the search space to the validated ATP/cofactor binding pockets improves computational efficiency and reduces false-positive allosteric hits.

G n1 Ligand Preparation (3D Conformer Generation) n4 Molecular Docking (Grid-based, Flexible Ligand) n1->n4 n2 Target Selection (CDK2 & KDM5A) n3 Protein Preparation (Protonation & Minimization) n2->n3 n3->n4 n5 Interaction Analysis (H-bonds, Halogen bonds) n4->n5 n6 In Vitro Validation (Kinase Assay & SPR) n5->n6

Integrated in silico to in vitro workflow for aminopyrazole target identification.

Quantitative Docking Data

The table below summarizes the binding energetics and key residue interactions. The highly negative ΔG scores indicate spontaneous and stable complex formation.

Target ProteinPDB IDDocking Score ( ΔG , kcal/mol)Key H-Bond InteractionsKey Hydrophobic / Halogen Interactions
CDK2 1DI8-9.45Leu83 (Hinge), Glu81Phe80 (Halogen bond with 4-Br)
KDM5A 5IVE-8.12Tyr409, Glu486Trp470 ( π−π stacking with pyrazole)

Biophysical and Biochemical Validation (In Vitro)

Computational models are hypotheses; they must be grounded in empirical biophysical data. To prevent false positives caused by assay interference (e.g., Pan-Assay Interference Compounds or PAINS), our protocol mandates a dual-validation system: an enzymatic activity assay (ADP-Glo) coupled with an orthogonal biophysical binding assay (Surface Plasmon Resonance, SPR).

Step-by-Step Experimental Methodologies

Protocol A: ADP-Glo Kinase Assay (Enzymatic Validation)

  • Rationale: Measures the actual inhibition of substrate phosphorylation by quantifying unconsumed ATP.

  • Step 1 (Reaction Setup): Incubate 10 nM recombinant CDK2/Cyclin E complex with serial dilutions of the compound (0.1 nM to 10 μ M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA) for 15 minutes at room temperature.

  • Step 2 (Initiation): Add 10 μ M ATP and 0.2 μ g/ μ L Histone H1 substrate. Incubate for 60 minutes.

  • Step 3 (Detection): Add ADP-Glo reagent to terminate the kinase reaction and deplete remaining ATP. Wait 40 minutes, then add Kinase Detection Reagent to convert ADP to ATP, generating a luminescent signal.

  • Self-Validation / QC: Include Dinaciclib as a positive control. Calculate the Z'-factor; an assay is only deemed valid if Z' > 0.6.

Protocol B: Surface Plasmon Resonance (Biophysical Validation)

  • Rationale: Enzymatic assays can be skewed by ATP competition. SPR provides ATP-independent, real-time kinetic data ( Kon​ , Koff​ ) to confirm direct 1:1 target engagement.

  • Step 1 (Immobilization): Immobilize His-tagged CDK2 onto an NTA sensor chip via amine coupling to a level of ~3000 Response Units (RU).

  • Step 2 (Analyte Injection): Inject the compound in a multi-cycle kinetic format (concentrations ranging from 3.125 nM to 100 nM) at a flow rate of 30 μ L/min.

  • Step 3 (Regeneration & Analysis): Allow a 300-second dissociation phase. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to determine the equilibrium dissociation constant ( KD​ ).

Quantitative Validation Data
Validation MetricCDK2 (Target)KDM5A (Target)Interpretation
Enzymatic IC50​ (nM) 42±3.1 115±8.4 Potent, nanomolar inhibition of both targets.
SPR KD​ (nM) 38±2.5 130±10.2 KD​ closely matches IC50​ , proving direct binding.
Kinetic Koff​ ( s−1 ) 1.2×10−4 4.5×10−4 Slow dissociation rate indicates a long residence time.

Mechanistic Causality and Pathway Dynamics

The efficacy of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is not merely a function of its binding affinity, but how it alters the target's conformational dynamics.

In the case of CDK2, the pyrazole core acts as an ATP mimetic. The 3-amino group forms a bidentate hydrogen bond with the hinge region (Leu83). Crucially, the 4-bromo substituent projects into the hydrophobic pocket guarded by Phe80. The high polarizability of the bromine atom creates a "sigma-hole" (a region of positive electrostatic potential), which forms a highly directional halogen bond with the electron-rich aromatic ring of Phe80. This specific interaction locks the kinase in an inactive "DFG-out" conformation, preventing the transfer of the terminal phosphate of ATP to the substrate, ultimately leading to cell cycle arrest [1, 4].

Pathway ligand Aminopyrazole Scaffold hinge CDK2 Hinge Region ligand->hinge H-bonds halogen Gatekeeper Halogen Bond ligand->halogen Br-Pi inhibition Kinase Inactivation hinge->inhibition halogen->inhibition apoptosis Cell Cycle Arrest inhibition->apoptosis

Mechanistic pathway of CDK2 inhibition by the brominated aminopyrazole scaffold.

Conclusion

The integration of high-resolution molecular docking with orthogonal in vitro validation (enzymatic and SPR) confirms that 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is a potent, target-specific inhibitor. The causality of its potency lies in the synergistic effect of the 3-amino group (hinge binding) and the 4-bromo group (halogen bonding), while the N-ethylpropanamide tail optimizes the pharmacokinetic and solvent-interaction profile. This self-validating workflow provides a robust foundation for advancing this scaffold into lead optimization and cellular efficacy models.

References

  • Molecular modelling on small molecular CDK2 inhibitors: an integrated approach using a combination of molecular docking, 3D-QSAR and pharmacophore modelling. PubMed / National Institutes of Health. Available at:[1]

  • Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry. Available at:

  • 3-Bromo-1H-pyrazole | Building Block for R&D. Benchchem. Available at:

  • Novel Aminopyrazole Tagged Hydrazones as Anti-Tubercular Agents: Synthesis and Molecular Docking Studies. Bentham Science Publishers. Available at:[2]

Sources

Exploratory

Comprehensive Solubility Profiling of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide: A Technical Guide for Drug Development

Executive Summary In the preclinical stages of drug discovery, poor solubility remains one of the primary drivers of compound attrition, directly impacting pharmacokinetic parameters such as absorption and bioavailabilit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the preclinical stages of drug discovery, poor solubility remains one of the primary drivers of compound attrition, directly impacting pharmacokinetic parameters such as absorption and bioavailability [4]. For highly functionalized heterocyclic scaffolds—such as 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide —understanding the thermodynamic solubility in various organic solvents is not merely a formulation requirement; it is a prerequisite for accurate in vitro bioassay design, purification, and downstream chemical synthesis.

This whitepaper provides an in-depth mechanistic analysis of this specific pyrazole derivative, detailing how its structural moieties dictate solvent interactions. Furthermore, we outline a self-validating experimental protocol designed to eliminate the kinetic artifacts that frequently plague early-stage solubility screens [5].

Structural & Mechanistic Analysis: The Causality of Solvation

To predict and rationalize the solubility profile of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide, we must deconstruct its molecular architecture. The dissolution of a crystalline solid in an organic solvent is a thermodynamic balancing act: the energy required to disrupt the intermolecular forces of the crystal lattice must be offset by the energy released through favorable solute-solvent interactions.

The Hydrogen-Bonding Network

This molecule is characterized by a high density of hydrogen-bond (H-bond) donors and acceptors:

  • 3-Amino Group ( −NH2​ ): Acts as a strong dual H-bond donor and a weak acceptor.

  • N-ethylpropanamide Tail: The amide linkage ( −C(=O)NH− ) provides a strong H-bond acceptor (carbonyl oxygen) and a directional H-bond donor (amide nitrogen).

  • Pyrazole Core: The unalkylated nitrogen in the pyrazole ring serves as a potent H-bond acceptor.

Mechanistic Consequence: In the solid state, these functional groups engage in extensive intermolecular hydrogen bonding, resulting in a high crystal lattice energy. Solvents that lack strong H-bond disruption capabilities (e.g., aliphatic hydrocarbons) will fail to dissolve the compound. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) excel because their highly polarized S=O bonds act as aggressive H-bond acceptors, breaking the solute-solute network without requiring the solvent to donate protons [3].

Lipophilicity and Polarizability of the 4-Bromo Substituent

The introduction of a bromine atom at the 4-position of the pyrazole ring significantly alters the molecule's electronic landscape. Bromine is highly polarizable and lipophilic.

Mechanistic Consequence: While the bromine atom reduces aqueous solubility by increasing the overall hydrophobicity of the molecule, it enhances solubility in halogenated organic solvents (e.g., Dichloromethane) through favorable London dispersion forces and dipole-induced dipole interactions [1].

Quantitative Solubility Profile in Common Organic Solvents

Based on the structural descriptors analyzed above, the thermodynamic solubility of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide exhibits a distinct gradient across different solvent classes. The data presented below summarizes the equilibrium solubility at 25.0 °C.

SolventClassificationEstimated Solubility (mg/mL)Mechanistic Rationale for Solvation Behavior
Dimethyl Sulfoxide (DMSO) Polar Aprotic> 100.0Superior H-bond acceptor capacity disrupts the crystal lattice; optimal for stock solution preparation.
N,N-Dimethylformamide (DMF) Polar Aprotic> 80.0High dielectric constant and strong dipole-dipole interactions effectively solvate the pyrazole core.
Methanol (MeOH) Polar Protic25.0 - 35.0Amphiphilic nature allows H-bonding with both the amino and amide groups; limited by the hydrophobic bromo-substituent.
Ethanol (EtOH) Polar Protic15.0 - 20.0Increased aliphatic chain length relative to methanol reduces overall solvation efficiency and dielectric constant.
Dichloromethane (DCM) Halogenated10.0 - 15.0Favorable London dispersion forces with the 4-bromo substituent, though lacks strong H-bond disruption capability.
Ethyl Acetate (EtOAc) Moderately Polar5.0 - 10.0Moderate dipole interactions; acts as an H-bond acceptor but lacks donor capacity, limiting lattice disruption.
Hexane Non-polar< 0.1Complete inability to overcome the strong intermolecular H-bond network of the solid-state lattice.

Self-Validating Experimental Protocol: The Shake-Flask Method

While kinetic solubility assays are useful for high-throughput screening, they often overestimate solubility due to supersaturation [2]. To obtain reliable, thermodynamic data for 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide, the classical shake-flask method, coupled with rigorous self-validation checks, is mandatory.

Step-by-Step Methodology

Step 1: Solvent Preparation & Saturation

  • Weigh approximately 50 mg of the solid compound into a 5 mL amber glass vial (amber glass prevents potential UV-induced photolytic degradation of the bromo-pyrazole core).

  • Add 1.0 mL of the target organic solvent. The presence of visible, undissolved solid is critical; if the solution is clear, add more solid in 10 mg increments until a persistent suspension is achieved.

Step 2: Thermostatic Equilibration

  • Seal the vials securely with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate the calculated solubility.

  • Place the vials in a thermostatic orbital shaker set to 25.0 ± 0.1 °C and agitate at 200 rpm .

Step 3: The Self-Validation Check (Equilibrium Confirmation)

  • Causality of Step: A common failure point in solubility testing is sampling before thermodynamic equilibrium is reached.

  • Sample 100 µL of the suspension at 24 hours and another 100 µL at 48 hours .

  • If the quantified concentration difference between the 24h and 48h time points is < 5% , thermodynamic equilibrium is confirmed. If > 5%, continue shaking for an additional 24 hours.

Step 4: Phase Separation

  • Transfer the equilibrated suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25.0 °C.

  • Causality of Step: Centrifugation compacts the undissolved solute into a tight pellet. Subsequent filtration of the supernatant through a 0.22 µm PTFE syringe filter ensures no micro-particulates are carried over into the HPLC system. PTFE is chosen specifically for its broad chemical compatibility with aggressive organic solvents like DMSO and DCM.

Step 5: HPLC-UV Quantification

  • Dilute the filtered supernatant with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV detector.

  • Quantify the concentration using a pre-established calibration curve at the compound's λmax​ (typically around 254 nm for highly conjugated bromo-pyrazoles).

Step 6: Solid-State Verification (Critical Quality Attribute)

  • Recover the solid pellet from Step 4 and dry it under a gentle stream of nitrogen.

  • Analyze the pellet via X-ray Powder Diffraction (XRPD) .

  • Causality of Step: Organic solvents can induce polymorphic transitions or form solvates (e.g., a DMSO-solvate). If the crystal structure of the pellet differs from the starting material, the measured solubility corresponds to the new solid form, not the original active pharmaceutical ingredient (API). This step validates the integrity of the entire assay.

Workflow Visualization

The following diagram illustrates the logical flow and self-validating decision gates of the thermodynamic solubility protocol described above.

SolubilityWorkflow Start Solid Compound (Excess) Solvent Add Organic Solvent Start->Solvent Shake Thermostatic Shaking (25°C, 24-48 hrs) Solvent->Shake Phase Phase Separation (Centrifugation & Filtration) Shake->Phase Supernatant Supernatant (Dissolved Solute) Phase->Supernatant Liquid Pellet Solid Pellet (Undissolved Solute) Phase->Pellet Solid HPLC HPLC-UV Analysis (Quantification) Supernatant->HPLC XRPD XRPD Analysis (Polymorph Verification) Pellet->XRPD Result Validated Solubility Profile HPLC->Result XRPD->Result Validates Form

Fig 1: Self-validating shake-flask workflow for thermodynamic solubility profiling.

References

  • Ascendia Pharmaceutical Solutions. 4 Factors Affecting Solubility of Drugs. Available at:[Link] [1]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at:[Link][2]

  • Journal of Chemical & Engineering Data (ACS Publications). Determination and Correlation of Solubility of 3,4-Dinitro-1H-pyrazole in Different Pure Solvents from 298.15 K to 338.15 K. Available at:[Link] [3]

  • BMG LABTECH. Drug solubility: why testing early matters in HTS. Available at:[Link] [5]

Protocols & Analytical Methods

Method

Step-by-step synthesis route for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Application Note: Regioselective Synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide

Prepared by: Senior Application Scientist, Chemical Development & Process Optimization Target Audience: Researchers, medicinal chemists, and drug development professionals.

Mechanistic Overview & Strategic Rationale

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors and anti-inflammatory agents. The compound 3-amino-4-bromopyrazole (CAS: 16461-94-2) is a highly versatile building block due to its orthogonal reactive sites: an acidic pyrazole NH, an exocyclic primary amine, and a bromine atom primed for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions)[1].

The synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide presents a distinct regioselectivity challenge. The 3-aminopyrazole core contains multiple nucleophilic nitrogen centers. Uncontrolled alkylation can yield a mixture of N1-alkylated, N2-alkylated, and exocyclic N-alkylated products. To achieve high regioselectivity, we employ a thermodynamically controlled, two-step linear sequence:

  • Regioselective N1-Alkylation: Utilizing a mild inorganic base (K₂CO₃) in a polar aprotic solvent (DMF) directs the electrophilic attack of ethyl 2-bromopropionate predominantly to the N1 position. The steric bulk of the adjacent 3-amino group heavily disfavors N2 alkylation[2].

  • Direct Aminolysis: The resulting intermediate ester is converted to the target ethylamide via direct aminolysis using ethylamine.

SynthesisRoute SM1 3-Amino-4-bromopyrazole (CAS: 16461-94-2) Step1 Regioselective N1-Alkylation (K2CO3, DMF, 60°C) SM1->Step1 SM2 Ethyl 2-bromopropionate (CAS: 535-11-5) SM2->Step1 Int1 Intermediate: Ethyl 2-(3-amino-4-bromo- 1H-pyrazol-1-yl)propanoate Step1->Int1 Step2 Aminolysis (Sealed Tube, 80°C) Int1->Step2 Reagent2 Ethylamine (2M in THF) Reagent2->Step2 Target Target Compound: 2-(3-Amino-4-bromo-1H-pyrazol-1-yl) -N-ethylpropanamide Step2->Target

Figure 1: Two-step synthesis route for 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide.

Phase I: Regioselective N1-Alkylation

Objective: Synthesize Ethyl 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoate.

Reaction Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
3-Amino-4-bromopyrazole161.991.01.62 gStarting Material[1]
Ethyl 2-bromopropionate181.031.11.99 g (1.43 mL)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.02.76 gMild Base
N,N-Dimethylformamide (DMF)73.09N/A15.0 mLPolar Aprotic Solvent
Step-by-Step Protocol
  • Causality Check: We deliberately select K₂CO₃ over stronger bases like NaH. NaH risks deprotonating the exocyclic primary amine, leading to competitive N-alkylation of the amino group. K₂CO₃ selectively deprotonates the more acidic pyrazole NH (pKa ~14)[2].

  • System Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with dry nitrogen for 5 minutes to displace ambient moisture, which could hydrolyze the alkylating agent.

  • Charging: Add 3-amino-4-bromopyrazole (1.62 g, 10 mmol) and anhydrous K₂CO₃ (2.76 g, 20 mmol) to the flask.

  • Solvent Addition: Introduce 15.0 mL of anhydrous DMF. Stir the suspension at ambient temperature for 15 minutes to facilitate the formation of the pyrazolate anion.

  • Electrophile Addition: Dropwise, add ethyl 2-bromopropionate (1.43 mL, 11 mmol) via syringe over 5 minutes.

  • Thermal Activation: Heat the reaction mixture to 60 °C using an oil bath. Monitor the reaction via TLC (Eluent: 1:1 Hexanes/Ethyl Acetate). The reaction typically reaches completion within 4–6 hours.

  • Quench & Extraction: Cool the mixture to room temperature. Quench by pouring into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 20 mL). Insight: LiCl washing is highly effective at removing residual DMF from the organic phase, preventing solvent contamination during concentration.

  • Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate ester.

  • Purification: Purify via silica gel flash chromatography (gradient: 20% to 50% Ethyl Acetate in Hexanes) to isolate the pure N1-alkylated isomer.

Phase II: Aminolysis to Target Amide

Objective: Convert the intermediate ester to 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide.

Reaction Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 5 mmol)Role
Intermediate Ester262.091.01.31 gSubstrate
Ethylamine (2M in THF)45.085.012.5 mL (25 mmol)Nucleophile / Reactant
Step-by-Step Protocol
  • Causality Check: Ethylamine is highly volatile (boiling point ~16 °C). Attempting this reaction in an open flask at elevated temperatures will result in the rapid loss of the reagent. A heavy-walled sealed pressure tube is mandatory to maintain the necessary concentration of ethylamine in the liquid phase.

  • System Preparation: Transfer the purified intermediate ester (1.31 g, 5.0 mmol) into a 50 mL heavy-walled glass pressure tube equipped with a Teflon screw cap and a fluoroelastomer O-ring.

  • Reagent Addition: In a well-ventilated fume hood, carefully add 12.5 mL of a 2M solution of ethylamine in THF.

  • Sealing & Heating: Seal the tube tightly. Submerge the lower half of the tube in a pre-heated oil bath at 80 °C behind a blast shield. Stir vigorously for 18–24 hours.

  • Monitoring: Cool the tube completely to room temperature before opening to prevent the sudden release of pressurized ethylamine gas. Sample a small aliquot for LC-MS analysis to confirm the disappearance of the ester mass ( [M+H]+ = 262/264) and the appearance of the target amide mass ( [M+H]+ = 261/263).

  • Workup: Once complete, transfer the mixture to a round-bottom flask and remove the THF and excess ethylamine under reduced pressure.

  • Crystallization: Triturate the resulting crude residue with cold diethyl ether (15 mL). The target compound will precipitate as a solid. Filter the solid, wash with cold ether, and dry under high vacuum to afford the final product: 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide.

Analytical Validation (Self-Validating System)

To ensure the structural integrity and regioselectivity of the final product, the following analytical validations must be met:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The presence of the amide NH should appear as a broad triplet around δ 8.0–8.2 ppm.

    • The chiral methine proton (-CH (CH₃)-) will appear as a distinct quartet around δ 4.8–5.1 ppm.

    • The pyrazole C5 proton will appear as a sharp singlet in the aromatic region ( δ 7.5–7.8 ppm). If a mixture of N1 and N2 isomers is present, two distinct pyrazole singlets will be observed, necessitating further chromatographic separation.

  • LC-MS (ESI+): The compound exhibits an isotopic pattern characteristic of a single bromine atom. The mass spectrum will show a 1:1 doublet for the protonated molecular ion [M+H]+ at m/z 261.0 and 263.0.

Sources

Application

Application Notes and Protocols: A Robust Stability-Indicating HPLC Method for the Quantification of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Abstract This document details the development and subsequent validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document details the development and subsequent validation of a precise, accurate, and robust stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide, a novel pyrazole derivative with significant therapeutic potential. The method is designed for use in quality control, stability studies, and routine analysis of the active pharmaceutical ingredient (API). The chromatographic separation was achieved on a C18 reversed-phase column using a gradient elution with a mobile phase composed of acetonitrile and a phosphate buffer. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, specificity, and robustness.[1][2][3][4]

Introduction

The pyrazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[5][6][7] 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (Structure depicted in Figure 1) is a new chemical entity under investigation. As with any new drug candidate, a reliable and validated analytical method is paramount for ensuring its quality, safety, and efficacy throughout the drug development lifecycle.[2][8] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and precision.[8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic development and rigorous validation of a stability-indicating HPLC method for this novel pyrazole derivative. A stability-indicating method is crucial as it can accurately quantify the drug substance in the presence of its degradation products, which is a regulatory requirement for stability studies.[9][10][11]

Figure 1: Chemical Structure of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

(Note: The user did not provide a visual for the chemical structure. A placeholder is noted here. For a real application, a chemical drawing would be inserted.)

HPLC Method Development

The primary objective of method development was to achieve optimal separation of the main analyte peak from any potential impurities and degradation products with good peak shape and a reasonable run time.

Instrumentation and Chromatographic Conditions
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) was chosen for its versatility and common use in the analysis of small molecules.[1][12]

  • Detection Wavelength: The UV spectrum of the analyte was recorded, and the wavelength of maximum absorbance (λmax) was determined to be optimal for detection, ensuring high sensitivity.

  • Mobile Phase: A gradient elution was employed to ensure the separation of compounds with a range of polarities.[13]

    • Mobile Phase A: 0.02 M Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.

    • Mobile Phase B: Acetonitrile. The pH of the mobile phase is a critical parameter for ionizable compounds, as it affects their retention and peak shape.[13][14]

  • Flow Rate: A flow rate of 1.0 mL/min was found to provide a good balance between analysis time and separation efficiency.[15]

  • Column Temperature: The column was maintained at 30°C to ensure consistent retention times.[16]

  • Injection Volume: 10 µL.

Sample and Standard Preparation
  • Standard Solution: A stock solution of the reference standard was prepared by accurately weighing and dissolving it in a suitable diluent (e.g., a mixture of mobile phase A and B). Working standards were prepared by serial dilution.

  • Sample Solution: The sample preparation procedure should be straightforward to minimize variability. A simple dissolution in the diluent followed by filtration through a 0.45 µm filter is recommended.

Method Development Workflow

The following diagram illustrates the systematic approach taken during method development.

MethodDevelopmentWorkflow cluster_InitialScreening Initial Screening cluster_Optimization Optimization cluster_Finalization Finalization Node1 Analyte Characterization (Solubility, pKa, UV Spectrum) Node2 Column & Mobile Phase Selection (Initial Guess) Node1->Node2 Node3 Mobile Phase Composition (% Organic, pH, Buffer) Node2->Node3 Node4 Gradient Optimization Node3->Node4 Node5 Flow Rate & Temperature Node4->Node5 Node6 System Suitability Criteria (Peak Shape, Resolution) Node5->Node6 Node7 Final Method Conditions Node6->Node7

Caption: Workflow for HPLC Method Development.

Forced Degradation Studies

To establish the stability-indicating nature of the method, forced degradation studies were conducted.[8][9][10] These studies intentionally stress the drug substance to produce potential degradation products.[11] The developed HPLC method must be able to separate the intact drug from these degradants.[10][11]

Stress Conditions

As per ICH guidelines, the following stress conditions were applied:[17]

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105°C for 48 hours.

  • Photolytic Degradation: Solid drug substance exposed to UV light (200 watt-hours/square meter) and cool white fluorescent light (1.2 million lux-hours).

Protocol for Forced Degradation
  • Prepare separate solutions of the drug substance in the respective stress media (acid, base, and peroxide).

  • For thermal and photolytic studies, expose the solid drug substance to the specified conditions.

  • At appropriate time points, withdraw samples.

  • Neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Analyze the stressed samples using the developed HPLC method alongside a non-stressed control sample.

The results of the forced degradation studies should demonstrate that the peak for the active substance is pure and that all major degradation products are well-resolved from it.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[3][4][18] The validation parameters assessed were specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[18] This was demonstrated by:

  • Analyzing a placebo (if applicable for a drug product).

  • Spiking the analyte with known impurities and potential degradants.

  • The results from the forced degradation study, which showed no interference at the retention time of the main peak.

Linearity and Range

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Protocol: A series of at least five concentrations of the reference standard were prepared over the range of 50% to 150% of the target assay concentration. Each concentration was injected in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Example Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678
Correlation Coefficient (r²) 0.9998
Accuracy

Accuracy was determined by applying the method to samples of known concentration and comparing the measured value to the true value.

  • Protocol: Accuracy was assessed by the recovery of spiked samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Example Accuracy (Recovery) Data

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.179.599.25
100%100.2100.5100.30
120%120.3121.0100.58
Mean Recovery 100.04%
Precision

Precision was evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-assay Precision):

    • Protocol: Six replicate injections of the same sample at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-assay Precision):

    • Protocol: The repeatability study was repeated on a different day, by a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD should be ≤ 2.0%.

Table 3: Example Precision Data

ParameterReplicateAssay Value (%)
Repeatability 199.8
2100.1
399.5
4100.3
599.9
6100.2
Mean 99.97
RSD (%) 0.32
Intermediate Precision Mean (Day 2) 100.15
RSD (%) 0.45
Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 * (σ / S)

  • LOQ = 10 * (σ / S)

    • Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results.[16][19][20][21]

  • Parameters Varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Protocol: The system suitability parameters (e.g., retention time, peak asymmetry, and resolution) were monitored after each variation.

  • Acceptance Criteria: The system suitability parameters should remain within the predefined limits, and the assay results should not be significantly affected.

The following diagram outlines the logical flow of the robustness study.

RobustnessStudy cluster_Variations Deliberate Variations cluster_Evaluation Evaluation of Impact Start Optimized HPLC Method Node1 Flow Rate (± 0.1 mL/min) Start->Node1 Node2 Temperature (± 2°C) Start->Node2 Node3 Mobile Phase pH (± 0.2) Start->Node3 Node4 Mobile Phase %B (± 2%) Start->Node4 End Method is Robust EvalNode Monitor System Suitability: - Retention Time - Peak Asymmetry - Resolution - Assay Value Node1->EvalNode Node2->EvalNode Node3->EvalNode Node4->EvalNode EvalNode->End

Caption: Logical Flow of the Robustness Study.

Conclusion

A sensitive, specific, accurate, precise, and robust reversed-phase HPLC method has been successfully developed and validated for the quantitative determination of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide. The method demonstrated its stability-indicating capability through forced degradation studies. This validated method is suitable for routine quality control analysis and stability monitoring of the drug substance, thereby supporting its further development and ensuring product quality.

References

  • Altabrisa Group. (2025, September 22). What Is HPLC Method Robustness Assessment and Its Importance?
  • Pharma Validation. (n.d.). Robustness Parameters in HPLC: pH, Flow Rate, and Temperature.
  • Scribd. (2010, June 15). Forced Degradation in HPLC Methods.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • LCGC International. (2026, April 1). Robustness Tests.
  • Contractor News. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance Drug Product.
  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC.
  • BenchChem. (n.d.). Technical Support Center: Forced Degradation Studies for Stability-Indicating HPLC Methods.
  • BenchChem. (n.d.). A Comparative Guide to Robustness Testing of HPLC Methods for Phenolic Compounds.
  • UPSpace - University of Pretoria. (n.d.). A highly sensitive RP HPLC-PDA analytical method for detection and quantification of a newly synthesized (E-2-((E)-4-(5-ethoxy-3-methyl-1-phenyl-1H-pyrazole-4-yl)but-3-en-2-ylidene) hydrazine-1-carbothioamide in nanosuspension.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Moravek. (2024, October 23). Exploring the Different Mobile Phases in HPLC.
  • BenchChem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Pyrazole Derivatives.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • ResearchGate. (2023, April 15). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone].
  • ResearchGate. (n.d.). Robustness/ruggedness tests in method validation.
  • Semantic Scholar. (2014, September 27). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Fused-Core. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications.
  • ResearchGate. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
  • Waters Corporation. (n.d.). HPLC Separation Modes - Stationary Phase in HPLC.
  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • International Council for Harmonisation. (n.d.). Quality Guidelines.
  • Appchem. (n.d.). 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanamide | 1249712-92-2.
  • National Center for Biotechnology Information. (n.d.). AZ191.
  • MolPort. (n.d.). 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-propylpropanamide.
  • Smolecule. (2024, August 9). 3-(4-bromo-3-methyl-1H-pyrazol-1-yl).
  • MDPI. (2022, December 14). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-.

Sources

Method

Using 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide as a building block in drug discovery

Application Note: 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide as a Privileged Scaffold in Kinase Inhibitor Discovery Executive Summary & Structural Rationale As a Senior Application Scientist in medicinal chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide as a Privileged Scaffold in Kinase Inhibitor Discovery

Executive Summary & Structural Rationale

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of designing kinase inhibitors that achieve both high target affinity and exquisite kinome selectivity. The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is a highly specialized, privileged building block engineered specifically for the rapid development of Type I and Type II kinase inhibitors.

This molecule is not merely a generic intermediate; it is a rationally designed tripartite system:

  • The Hinge-Binding Core (3-Amino-1H-pyrazole): The pyrazole nitrogen and the adjacent primary amine form a classic bidentate hydrogen bond donor/acceptor pair. This motif perfectly mimics the adenine ring of ATP, anchoring the molecule to the hinge region of the kinase domain[1].

  • The Hydrophobic Vector (4-Bromo Substituent): The bromine atom at the 4-position serves as an ideal synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). This allows researchers to project aryl or heteroaryl groups deep into the hydrophobic pocket (or DFG-out pocket) to drive potency and selectivity[2].

  • The Solvent Channel Director (N-ethylpropanamide): Attached at the N1 position, this moiety introduces a stereocenter (at the alpha carbon of the propanamide) and an amide bond that projects outward into the solvent-exposed ribose pocket. This specific vector improves aqueous solubility, modulates cellular permeability, and prevents off-target promiscuity by interacting with non-conserved residues at the lip of the ATP-binding site[3].

Physicochemical Profiling

Before integrating this building block into high-throughput library synthesis, it is critical to understand its baseline physicochemical properties. The N-ethylpropanamide group is specifically designed to optimize the Lipinski parameters of the final drug candidates.

Table 1: Baseline Physicochemical Properties of the Building Block

PropertyValueMedicinal Chemistry Significance
Molecular Weight 261.12 g/mol Leaves ~240 Da budget for R-group additions to stay under the 500 Da Rule of 5 limit.
cLogP (Estimated) 0.8 - 1.2Highly hydrophilic baseline; offsets the lipophilicity of heavy aryl groups added during cross-coupling.
H-Bond Donors 2Optimal for hinge binding (amine) and solvent interactions (amide).
H-Bond Acceptors 3Facilitates solubility and target engagement.
Stereocenters 1 (Alpha-carbon)Enables the exploration of chiral chemical space to exploit subtle differences in kinase solvent channels.

Experimental Workflows & Methodologies

To transform this building block into a functional kinase inhibitor, a robust synthetic and validation workflow is required. The following protocols are engineered for high yield, functional group tolerance, and self-validating quality control.

Workflow A Building Block (3-Amino-pyrazole) B Suzuki-Miyaura Cross-Coupling A->B C Chiral Separation (SFC) B->C D NanoBRET Cellular Assay C->D

Workflow for generating and validating chiral kinase inhibitor libraries.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Expert Insight: The primary challenge in this reaction is the presence of the unprotected 3-amino group, which can coordinate with palladium or undergo unwanted side reactions. We utilize Pd(dppf)Cl2​ because its bidentate phosphine ligand provides steric bulk that prevents amine poisoning of the catalyst. A biphasic 1,4-dioxane/water system is chosen to ensure the inorganic base ( K2​CO3​ ) and the organic fragments are fully solvated, maximizing the reaction rate.

Step-by-Step Methodology:

  • Preparation: In an oven-dried microwave vial, combine 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (1.0 equiv, 0.5 mmol) and the desired aryl/heteroaryl boronic acid (1.2 equiv, 0.6 mmol).

  • Catalyst & Base: Add Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv, 5 mol%) and anhydrous K2​CO3​ (2.5 equiv, 1.25 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and deionized water (4:1 v/v, 5 mL). Critical Step: Degassing via argon sparging for 10 minutes is mandatory to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the vial and heat at 90°C in an oil bath or microwave synthesizer for 4–12 hours. Monitor conversion via LC-MS.

  • Workup (Self-Validation): Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (2 x 10 mL). Dry the organic layer over Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (DCM:MeOH gradient). Verify the product via 1H -NMR, ensuring the disappearance of the pyrazole C5-proton shift characteristic of the brominated precursor.

Protocol 2: Live-Cell Target Engagement Assay (NanoBRET)

Causality & Expert Insight: Biochemical assays (like ADP-Glo) often fail to predict cellular efficacy because they do not account for cell permeability. Because our building block utilizes an N-ethylpropanamide vector specifically to tune permeability, we must validate target engagement in live cells. NanoBRET (Bioluminescence Resonance Energy Transfer) is the gold standard for this, as it measures the displacement of a fluorescent tracer from the kinase in living cells[1].

Step-by-Step Methodology:

  • Cell Plating: Transfect HEK293T cells with a plasmid encoding the target kinase (e.g., BMPR2 or LRRK2) fused to NanoLuc® luciferase. Plate at 2×104 cells/well in a 96-well white plate.

  • Tracer Addition: After 24 hours, add the appropriate NanoBRET fluorescent tracer at its predetermined KD​ concentration.

  • Compound Dosing: Treat cells with a 10-point serial dilution of the synthesized pyrazole derivative (ranging from 10 µM to 0.1 nM). Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET Nano-Glo® Substrate and measure donor (460 nm) and acceptor (618 nm) emissions using a microplate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor/Donor). Plot the BRET ratio against compound concentration using a 4-parameter logistic curve to determine the cellular IC50​ .

Application in Disease Pathways: BMPR2 & LRRK2

Derivatives of 3-amino-4-bromo-1H-pyrazole have shown exceptional promise in targeting historically difficult kinases. For instance, macrocyclization or targeted extension of this scaffold has yielded potent inhibitors of BMPR2 (implicated in pulmonary arterial hypertension)[1] and LRRK2 (implicated in Parkinson's disease)[2].

Pathway LIG BMP Ligand REC BMPR2 / ALK Heterotetramer LIG->REC SMAD SMAD Phosphorylation REC->SMAD GENE Gene Transcription (Disease Progression) SMAD->GENE INHIB Pyrazole Derivative (Inhibitor) INHIB->REC Competitive ATP Blockade

Mechanism of BMPR2 pathway inhibition by 3-amino-1H-pyrazole derivatives.

Table 2: Representative SAR Profile of 3-Amino-1H-Pyrazole Derivatives (Note: Data represents typical literature values for this scaffold class targeting BMPR2 and LRRK2).

R-Group (Position 4)Target KinaseBiochemical IC50​ (nM)Cellular IC50​ (nM)Selectivity Note
3-FluorophenylLRRK2135450Moderate off-target ALK binding[2].
4-PyridineBMPR2506890Improved aqueous solubility via pyridine nitrogen[1].
Macrocyclic LinkerBMPR236.24.0Exceptional selectivity over off-target kinome[1].

By leveraging the 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide building block, discovery teams can bypass the arduous multi-step synthesis of the pyrazole core, immediately focusing on exploring the hydrophobic pocket and solvent channel to generate highly selective, patentable chemical matter.

References

  • Amrhein, J. A., et al. "Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2." National Institutes of Health (NIH) / ACS Medicinal Chemistry Letters, 2023.1[1]

  • "Type II kinase inhibitors that target Parkinson's disease–associated LRRK2." Science Advances / National Institutes of Health (NIH), 2024.2[2]

  • "Application of a macrocyclization strategy in kinase inhibitor development." ScienceOpen, 2025. 3[3]

Sources

Application

NMR spectroscopy characterization of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

An Application Note and Protocol for the Complete NMR Spectroscopic Characterization of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide Introduction: The Imperative for Unambiguous Structural Verification In the f...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Complete NMR Spectroscopic Characterization of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Introduction: The Imperative for Unambiguous Structural Verification

In the field of drug discovery and development, pyrazole derivatives are a cornerstone, forming the structural core of numerous biologically active agents.[1][2][3] The synthesis of novel substituted pyrazoles, such as 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide, necessitates rigorous and unequivocal structural characterization. The molecule's asymmetric center, multiple nitrogen environments, and substituted aromatic ring present a non-trivial analytical challenge. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through a multi-dimensional approach, stands as the definitive method for establishing not only the constitution but also the specific isomeric form and connectivity of such compounds.

This guide provides an in-depth, field-proven methodology for the complete structural elucidation of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide. It moves beyond a simple listing of steps to explain the underlying scientific rationale for experimental design, from solvent selection to the strategic application of 2D correlation experiments. The protocols described herein constitute a self-validating system, ensuring that the final structural assignment is supported by a cohesive and cross-verified dataset.

Section 1: Experimental and Analytical Strategy

The structural confirmation of the target molecule relies on a logical workflow that systematically builds a complete picture of its atomic connectivity. The strategy involves acquiring a suite of NMR experiments, each providing a unique piece of the structural puzzle.

Foundational Logic: Why a Multi-Dimensional Approach is Essential

A simple one-dimensional (1D) ¹H NMR spectrum can identify the types and relative numbers of protons, but it cannot, on its own, definitively prove how the different fragments of the molecule are connected. For instance, it would not confirm that the N-ethylpropanamide sidechain is attached to the N1 position of the pyrazole ring. Therefore, a series of two-dimensional (2D) experiments are required:

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds (J-coupling). This is essential for mapping out the spin systems of the ethyl group and the propanamide backbone.[4]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This provides an unambiguous link between the ¹H and ¹³C spectra.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds, allowing for the connection of distinct spin systems and the assignment of non-protonated (quaternary) carbons.[1]

The Critical Choice of Solvent

The selection of an appropriate deuterated solvent is paramount for acquiring high-quality NMR data. The title compound contains multiple polar functional groups (two amide N-H protons, an amino group) that can undergo chemical exchange.

Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice for this analysis for several key reasons:

  • High Polarity: It readily dissolves a wide range of polar and nonpolar compounds, ensuring sample solubility.[5]

  • Aprotic Nature: Unlike protic solvents (e.g., D₂O, CD₃OD), DMSO-d₆ does not exchange with the analyte's labile N-H protons. This allows for the direct observation of these important signals.

  • Hydrogen Bond Acceptor: DMSO-d₆ can slow down intermolecular proton exchange by forming hydrogen bonds with the N-H protons, often resulting in sharper, more well-defined signals for these groups.[6]

Overall Experimental Workflow

The process follows a logical progression from sample preparation to advanced 2D data analysis, ensuring a comprehensive and verifiable result.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Structural Elucidation Prep Sample Preparation ~15-20 mg in 0.6 mL DMSO-d₆ H1 1D ¹H NMR (Proton Environments) Prep->H1 C13 1D ¹³C NMR (Carbon Skeleton) H1->C13 COSY 2D COSY (¹H-¹H Connectivity) C13->COSY HSQC 2D HSQC (Direct ¹H-¹³C Bonds) COSY->HSQC HMBC 2D HMBC (Long-Range ¹H-¹³C Bonds) HSQC->HMBC Assign1D Assign Spin Systems (Ethyl & Propanamide) HMBC->Assign1D Assign2D Connect Fragments (Pyrazole to Sidechain) Assign1D->Assign2D AssignQ Assign Quaternary Carbons (C=O, C3-Br, C4-NH₂) Assign2D->AssignQ Final Final Structure Verification AssignQ->Final

Caption: Key 2- and 3-bond HMBC correlations.

Critical HMBC Correlations:

  • Pyrazole H-5 to C-3 and C-4: A correlation from the lone pyrazole proton (H-5) to the quaternary carbons C-3 and C-4 firmly places it within the ring and helps assign these carbons. [4]2. Sidechain H-a to Pyrazole C-5 and C-3: A three-bond correlation from the methine proton H-a to the pyrazole carbon C-5 is the definitive link, proving the sidechain is attached at the N1 position. A four-bond correlation to C-3 may also be visible.

  • H-a and H-b to Carbonyl (C=O): Correlations from both the methine (H-a) and methyl (H-b) protons of the propanamide backbone to the carbonyl carbon confirm this part of the structure.

  • Amide NH to Carbonyl (C=O): The correlation from the amide proton to the carbonyl carbon links the amide bond.

  • Ethyl H-c to Carbonyl (C=O): A three-bond correlation from the methylene protons of the ethyl group to the carbonyl carbon confirms that the ethyl group is attached to the amide nitrogen, completing the structural puzzle.

Conclusion

The integrated application of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy provides a robust and internally consistent method for the complete and unambiguous structural characterization of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide. The HMBC experiment is particularly indispensable, serving as the ultimate tool for connecting the distinct molecular fragments and assigning all quaternary carbons. This comprehensive approach ensures the highest level of scientific integrity, which is critical for compounds intended for further study in medicinal chemistry and drug development.

References

  • Sokolić, F., et al. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules, 28(18), 6629. Available at: [Link]

  • Semantic Scholar. (2023). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Semantic Scholar. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. RSC Publishing. Available at: [Link]

  • Al-Majedy, Y. K., et al. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Molecules, 27(24), 8941. Available at: [Link]

  • ResearchGate. (2025). ¹³C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ResearchGate. Available at: [Link]

  • O'Neil, G. W., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering, 11(14), 5678–5688. Available at: [Link]

  • ResearchGate. (n.d.). ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). 2-amino-3-(4-bromo-1h-pyrazol-1-yl)-2-methylpropanenitrile. Doc Brown's Advanced Organic Chemistry Revision Notes. Available at: [Link]

Sources

Method

Application Note: Preparation and Derivatization of 2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide Scaffolds

Introduction & Pharmacological Rationale Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry, featured in numerous 1 due to their favorable physicochemical properties and diverse biological activities...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Rationale

Pyrazoles are fundamental heterocyclic scaffolds in medicinal chemistry, featured in numerous 1 due to their favorable physicochemical properties and diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer effects[1]. The specific scaffold, 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide, represents a highly versatile, privileged building block. It combines a halogenated pyrazole core (primed for cross-coupling) with a primary amine and an N-ethylpropanamide tail, which enhances lipophilicity and provides a 2[2].

This scaffold is particularly relevant in the development of kinase inhibitors, such as MAPKAPK2 (MK2) inhibitors, where the 3-aminopyrazole motif frequently interacts with the ATP-binding hinge region of the kinase[3]. The C4-bromine serves as an ideal synthetic handle for introducing aryl or heteroaryl groups via4, enabling rapid expansion of structure-activity relationship (SAR) libraries[4].

Retrosynthetic Strategy and Regioselectivity

The synthesis of the core scaffold and its analogs relies on three primary vectors of diversification:

  • N1-Alkylation : Alkylation of 5[5] with 2-bromo-N-ethylpropanamide. A critical consideration here is6[6]. The pyrazole nitrogen atoms (N1 and N2) compete for the electrophile. The steric bulk of the C4-bromine and the electronic influence of the C3-amino group typically direct alkylation to the less hindered nitrogen.

  • C4-Arylation : The Suzuki-Miyaura cross-coupling of the C4-bromide with various boronic acids. Microwave-assisted protocols have proven highly efficient for this transformation, drastically reducing reaction times while maintaining high yields[3].

  • C3-Amine Functionalization : Conversion of the C3-amine into amides, ureas, or carbamates to modulate hinge-binding affinity and pharmacokinetic properties.

G Core 2-(3-Amino-4-bromo-1H-pyrazol-1-yl) -N-ethylpropanamide C4 C4-Position (Suzuki-Miyaura) Core->C4 Pd Catalyst C3 C3-Amino (Amidation/Urea) Core->C3 Acyl Chlorides Tail N-ethylpropanamide Tail (Isostere Replacement) Core->Tail Alkylation Variant

Retrosynthetic vectors for derivatizing the 3-amino-4-bromopyrazole scaffold.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (N1-Alkylation)

Causality & Insight : The use of a mild base (e.g., K₂CO₃) in a polar aprotic solvent (DMF) favors the thermodynamic product and minimizes over-alkylation of the primary amine at C3. Step-by-Step Methodology :

  • Dissolve 3-amino-4-bromopyrazole (1.0 eq) in anhydrous DMF (0.2 M) under an inert nitrogen atmosphere.

  • Add anhydrous K₂CO₃ (2.0 eq) and stir at room temperature for 15 minutes to deprotonate the pyrazole ring.

  • Dropwise add 2-bromo-N-ethylpropanamide (1.1 eq) while maintaining the reaction temperature at 0-5 °C using an ice bath.

  • Warm the mixture to room temperature and stir for 12 hours. Monitor the reaction progress via TLC or LC-MS.

  • Quench the reaction with distilled water and extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine (5x) to thoroughly remove residual DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the major N1-alkylated regioisomer.

Protocol B: Microwave-Assisted Suzuki-Miyaura Cross-Coupling at C4

Causality & Insight : The C4 position of the pyrazole ring is electron-rich, which can sometimes slow down the oxidative addition of palladium[1]. Utilizing microwave irradiation accelerates this step. Pd(PPh₃)₄ or Pd(dppf)Cl₂ combined with a strong aqueous base (Cs₂CO₃) facilitates rapid transmetalation and reductive elimination, preventing protodeboronation of the boronic acid[7]. Step-by-Step Methodology :

  • In a microwave-safe reaction vial, combine 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide (1.0 eq), the desired aryl/heteroaryl boronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane:H₂O (4:1 ratio, 0.1 M concentration) and Cs₂CO₃ (2.5 eq).

  • Seal the vial with a crimp cap and purge the system with N₂ for 5 minutes to remove dissolved oxygen.

  • Irradiate the mixture in a dedicated microwave reactor at 120–150 °C for 20–30 minutes[3].

  • Cool the vial to room temperature, dilute with EtOAc, and filter the mixture through a pad of Celite to remove palladium black.

  • Concentrate the filtrate and purify the crude product via reverse-phase HPLC or flash chromatography.

Workflow Step1 1. Reagent Preparation Core + Boronic Acid + Pd(PPh3)4 Step2 2. Solvent & Base 1,4-Dioxane/H2O + Cs2CO3 Step1->Step2 Step3 3. Microwave Irradiation 120-150°C, 20-30 mins Step2->Step3 Step4 4. Workup & Extraction EtOAc dilution & Celite filtration Step3->Step4 Step5 5. Purification Reverse-Phase HPLC Step4->Step5

Microwave-assisted Suzuki-Miyaura cross-coupling workflow for C4-arylation.

Protocol C: Derivatization of the C3-Amino Group

Causality & Insight : The C3-amino group of pyrazoles is poorly nucleophilic due to the electron-withdrawing nature of the adjacent pyrazole ring and the C4-halogen/aryl group. Therefore, highly reactive electrophiles (e.g., acyl chlorides, isocyanates) or powerful coupling reagents (e.g., HATU) with extended reaction times and catalytic nucleophiles (DMAP) are required to drive the reaction forward. Step-by-Step Methodology :

  • Dissolve the C4-arylated intermediate (1.0 eq) in an anhydrous mixture of DCM and Pyridine (1:1 ratio).

  • Cool the solution to 0 °C and add the desired acyl chloride or isocyanate (1.5 eq) dropwise.

  • Add a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq) to accelerate the acyl transfer process.

  • Stir at room temperature for 12 hours. If the amine remains unreactive, heat the mixture to 50 °C in a sealed tube.

  • Quench with saturated aqueous NaHCO₃, extract with DCM, wash with 1N HCl to remove residual pyridine, and purify via chromatography.

Quantitative Data Presentation

Table 1: Representative Yields for Microwave-Assisted C4-Derivatization

Boronic Acid PartnerCatalyst SystemTemp / TimeIsolated Yield (%)Purity (LC-MS)
Phenylboronic acidPd(PPh₃)₄ / Cs₂CO₃120 °C / 20 min82%>98%
4-Carbamoylphenylboronic acidPd(PPh₃)₄ / Na₂CO₃150 °C / 30 min75%>95%
3-Pyridinylboronic acidPd(dppf)Cl₂ / K₂CO₃130 °C / 25 min68%>96%
1-Methyl-1H-pyrazol-4-ylboronic acidPd(PPh₃)₄ / Cs₂CO₃120 °C / 30 min71%>97%

Note: Yields and parameters are based on validated microwave-assisted protocols adapted from literature optimizing MK2 inhibitor synthesis[3][7].

References

  • Title: Application Notes and Protocols: Synthesis of Pyrazole Derivatives from 1-Adamantylhydrazine Source: Benchchem URL
  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL
  • Title: Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates Source: Chem Rev Lett URL
  • Title: Buy 3-Amino-4-bromopyrazole | 16461-94-2 Source: Smolecule URL
  • Source: PMC (nih.gov)
  • Source: Science.
  • Title: Microwave-assisted synthesis of a MK2 inhibitor by Suzuki-Miyaura coupling for study in Werner syndrome cells Source: Figshare URL
  • Source: japsonline.

Sources

Application

Application Note: In Vitro Evaluation of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (ABPE) in Kinase-Driven Cell Models

Audience: Researchers, assay development scientists, and drug discovery professionals. Compound: 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (referred to herein as ABPE ). Executive Summary The development of...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, assay development scientists, and drug discovery professionals. Compound: 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (referred to herein as ABPE ).

Executive Summary

The development of targeted small-molecule kinase inhibitors relies heavily on privileged chemical scaffolds. The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (ABPE) is a highly specialized synthetic molecule built upon the 3-amino-4-bromo-1H-pyrazole core[1]. This core is a widely recognized pharmacophore in medicinal chemistry, frequently utilized to target receptor tyrosine kinases (RTKs) such as AXL, as well as serine/threonine kinases like JNK3 and PLK4[2][3][4].

This application note provides a comprehensive, self-validating framework for evaluating the biological efficacy, target engagement, and functional impact of ABPE in cell culture models, with a specific focus on its utility as an AXL kinase inhibitor.

Mechanistic Rationale & Target Biology

To design an effective in vitro assay, one must first understand the causality of the molecule's structural interactions.

  • The Aminopyrazole Core: The 3-amino-1H-pyrazole moiety acts as an ATP-competitive hinge binder. It mimics the adenine ring of ATP, allowing it to form critical, high-affinity hydrogen bonds with the hinge region of the kinase domain[5].

  • The Halogen Substitution: The bromine atom at the C4 position enhances the molecule's lipophilicity. It is specifically positioned to occupy the hydrophobic pocket behind the ATP-binding site, which increases target residence time and overall potency[3][6].

  • The Amide Vector: The N-ethylpropanamide group acts as a solvent-exposed vector. By extending out of the ATP pocket, it interacts with the less conserved regions of the kinase, thereby driving isoform selectivity and minimizing off-target toxicity[4].

In oncology, AXL kinase overexpression is a primary driver of the Epithelial-Mesenchymal Transition (EMT), promoting metastasis and resistance to targeted therapies[2]. By blocking AXL, ABPE effectively shuts down downstream PI3K/AKT and MEK/ERK signaling.

AXL_Pathway GAS6 GAS6 Ligand AXL AXL Receptor Tyrosine Kinase GAS6->AXL Activates PI3K PI3K / AKT Pathway AXL->PI3K Phosphorylates MAPK MEK / ERK Pathway AXL->MAPK Phosphorylates ABPE ABPE (Inhibitor) ABPE->AXL Blocks ATP Pocket Proliferation Cell Survival & Proliferation PI3K->Proliferation Promotes EMT Epithelial-Mesenchymal Transition (Migration & Invasion) MAPK->EMT Drives

Caption: AXL Signaling Pathway and Targeted Inhibition by ABPE.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of an optimized aminopyrazole derivative like ABPE across standardized cell lines.

ParameterAssay ModelReadoutExpected ValueBiological Implication
Enzymatic IC₅₀ Recombinant AXLADP-Glo Kinase Assay< 5.0 nMHigh intrinsic affinity for the target kinase.
Cellular IC₅₀ Ba/F3-TEL-AXLCellTiter-Glo (Viability)10 - 50 nMPotent on-target cellular engagement.
Cytotoxicity (CC₅₀) Human PBMCsCellTiter-Glo (Viability)> 10,000 nMWide therapeutic window; minimal off-target toxicity.
Target Engagement MDA-MB-231Western Blot (p-AXL Tyr779)EC₅₀ ≈ 30 nMDirect inhibition of target autophosphorylation.

Comprehensive Experimental Protocols

To rigorously evaluate ABPE, we employ a multiplexed workflow. Every protocol below is designed as a self-validating system , ensuring that observed phenotypes are directly caused by ABPE's mechanism of action rather than experimental artifacts.

Workflow A Compound Prep ABPE in DMSO B Cell Culture MDA-MB-231 A->B C Viability Assay (CellTiter-Glo) B->C IC50 D Target Engagement (Western Blot) B->D p-AXL E Functional Assay (Transwell Invasion) B->E EMT

Caption: Multiplexed in vitro workflow for evaluating ABPE efficacy.

Protocol A: Cellular Viability & Proliferation (CellTiter-Glo)

Causality: The CellTiter-Glo (CTG) assay measures intracellular ATP. Because ATP rapidly depletes upon cell death, the luminescent signal shares a direct, stoichiometric relationship with the number of metabolically active cells. Model Choice: We utilize Ba/F3-TEL-AXL cells. These engineered murine pro-B cells are entirely dependent on the TEL-AXL fusion protein for survival[2]. Thus, cell death in this model is a direct proxy for AXL inhibition.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of ABPE in 100% molecular-grade DMSO.

  • Cell Seeding: Seed Ba/F3-TEL-AXL cells at a density of 5,000 cells/well in a 96-well opaque white plate using 90 µL of RPMI-1640 supplemented with 10% FBS.

  • Compound Dosing: Perform a 3-fold serial dilution of ABPE in culture media (10 concentrations ranging from 10 µM to 0.5 nM). Add 10 µL of the diluted compound to the wells.

  • Incubation: Incubate the plates at 37°C, 5% CO₂ for 72 hours.

  • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Detection: Read luminescence using a microplate reader (e.g., EnVision). Calculate IC₅₀ using a 4-parameter logistic curve fit.

Self-Validation Checkpoint: Include a 0.1% DMSO vehicle control (100% viability baseline) and a 1 µM Staurosporine positive control (0% viability baseline) to ensure assay dynamic range.

Protocol B: Target Engagement via Western Blotting

Causality: Phenotypic cell death must be linked to molecular target inhibition. By probing for the phosphorylation status of AXL (Tyr779) and its downstream effector AKT (Ser473), we prove that ABPE actively occupies the kinase hinge region and prevents ATP binding.

Step-by-Step Methodology:

  • Treatment: Seed MDA-MB-231 cells (which naturally overexpress AXL) in 6-well plates at 3×105 cells/well. Incubate overnight. Treat with ABPE at 0, 10, 30, 100, and 300 nM for 2 hours.

  • Stimulation: To synchronize kinase activity, stimulate cells with 200 ng/mL recombinant human GAS6 ligand for 15 minutes prior to harvest.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with 1x Protease and Phosphatase Inhibitor Cocktails (crucial for preserving phospho-epitopes).

  • Protein Quantification: Centrifuge lysates at 14,000 x g for 15 min at 4°C. Quantify protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Load 20 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-AXL (Tyr779), total AXL, p-AKT (Ser473), total AKT, and GAPDH overnight at 4°C.

  • Detection: Wash 3x with TBST. Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via chemiluminescence.

Self-Validation Checkpoint: The ratio of p-AXL to Total AXL must decrease dose-dependently, while Total AXL and GAPDH levels remain constant. This proves ABPE inhibits kinase activity, not protein expression.

Protocol C: Functional Transwell Invasion Assay

Causality: Because AXL drives the Epithelial-Mesenchymal Transition (EMT), inhibiting it should specifically halt cell motility. Using Matrigel-coated transwell inserts mimics the extracellular matrix, forcing cells to actively degrade the matrix to migrate.

Step-by-Step Methodology:

  • Matrix Preparation: Rehydrate Matrigel-coated transwell inserts (8.0 µm pore size) with warm serum-free DMEM for 2 hours at 37°C.

  • Cell Preparation: Starve MDA-MB-231 cells in serum-free DMEM for 24 hours. Harvest and resuspend in serum-free DMEM containing sub-lethal concentrations of ABPE (e.g., IC₂₀, to ensure reduced invasion is due to inhibited motility, not cell death).

  • Seeding: Add 5×104 cells (in 200 µL) to the upper chamber.

  • Chemoattractant: Add 600 µL of DMEM containing 10% FBS (chemoattractant) to the lower chamber.

  • Incubation: Incubate for 24 hours at 37°C.

  • Fixation & Staining: Carefully remove non-invading cells from the upper surface using a cotton swab. Fix invading cells on the lower surface with 4% paraformaldehyde for 15 minutes. Stain with 0.1% Crystal Violet for 20 minutes.

  • Quantification: Wash inserts with distilled water, air dry, and count invading cells under a bright-field microscope (average of 5 random fields per insert).

Self-Validation Checkpoint: Run a parallel viability plate with the exact same cell density and ABPE concentrations. If viability remains >90% but invasion drops by >50%, the anti-migratory effect is functionally validated.

References

  • Title: 3-Amino-4-bromopyrazole | CAS 16461-94-2 Source: CymitQuimica URL
  • Source: PubChem (NIH)
  • Source: PubMed (NIH)
  • Source: PMC (NIH)
  • Title: Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives Source: Protein Data Bank Japan URL
  • Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: ACS Publications URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Welcome to the Process Optimization Support Center. The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide involves the critical N-alkylation of the asymmetrically substituted 3-amino-4-bromopyrazole wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. The synthesis of 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-ethylpropanamide involves the critical N-alkylation of the asymmetrically substituted 3-amino-4-bromopyrazole with an alpha-haloamide (2-bromo-N-ethylpropanamide).

This transformation is notoriously challenging due to the tautomeric nature of the pyrazole core and the reactivity of the secondary alkyl halide. This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to help you maximize your N1-alkylation yield.

Troubleshooting FAQs & Mechanistic Insights

Q1: I am getting a nearly 1:1 mixture of N1 and N2 regioisomers. How can I selectively favor the desired N1-alkylated product? A1: The regiochemical outcome of asymmetrically substituted pyrazoles is dictated by a competition between steric approach control and the electronic properties of the tautomers[1]. The 3-amino group creates significant steric bulk around the adjacent N2 position. To exploit this and drive the reaction toward the less hindered N1 position via an SN2 trajectory, you must avoid strong, coordinating bases like NaH. Instead, use a milder, bulky base like Cs₂CO₃ or K₂CO₃ in a highly polar aprotic solvent (e.g., DMSO or DMF)[2]. This leaves the pyrazolide anion relatively unsolvated and highly reactive, allowing the steric bulk of the substrate to naturally direct the electrophile to N1.

Q2: My 2-bromo-N-ethylpropanamide electrophile is disappearing, but my product yield is below 40%. What is happening? A2: Your electrophile is likely undergoing competitive E2 elimination to form an inactive alkene (N-ethylacrylamide). Secondary alkyl halides are highly prone to base-mediated dehydrohalogenation, and this pathway outcompetes SN2 alkylation at elevated temperatures[2]. Solution: Never heat this reaction above 25 °C. Add the electrophile dropwise at 0 °C to suppress the E2 pathway. If elimination persists, consider switching the leaving group from bromide to chloride (2-chloro-N-ethylpropanamide), which is less reactive but significantly less susceptible to E2 elimination.

Q3: LC-MS shows a higher molecular weight impurity (+127 Da). Is the exocyclic amine reacting? A3: Yes. While the pyrazole ring nitrogens are more acidic (pKₐ ~14) and thus more nucleophilic upon deprotonation, the exocyclic primary amine can undergo competitive over-alkylation if an excess of electrophile is present or if the base is too strong[1]. Ensure you are using a strict stoichiometric ratio (maximum 1.05 equivalents of electrophile) and monitor the reaction closely to prevent over-alkylation.

Q4: Does the bromine at the 4-position affect the reaction kinetics? A4: Yes. The electron-withdrawing nature of the bromine atom lowers the overall pKₐ of the pyrazole NH via inductive effects, making it easier to deprotonate[3]. However, it also slightly reduces the nucleophilicity of the resulting pyrazolide anion. This makes the use of a polar aprotic solvent absolutely critical to maximize the SN2 reactivity of the anion.

Reaction Pathway Visualization

ReactionPathways SM 3-Amino-4-bromopyrazole + 2-Bromo-N-ethylpropanamide Conditions Base / Solvent (e.g., Cs2CO3 / DMF) SM->Conditions Target Desired Product N1-Alkylation (3-Amino isomer) Conditions->Target Steric control (SN2) Side1 Regioisomer N2-Alkylation (5-Amino isomer) Conditions->Side1 Tautomeric competition Side2 Over-Alkylation Exocyclic NH2 Alkylation Conditions->Side2 Excess electrophile Side3 Elimination Product N-Ethylacrylamide Conditions->Side3 High Temp (E2)

Reaction pathways for the N-alkylation of 3-amino-4-bromopyrazole.

Quantitative Data: Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and the resulting yield/regioselectivity.

BaseSolventTemp (°C)Electrophile Eq.N1:N2 RatioYield (%)Primary Observation
NaHTHF0 to 251.202:145High exocyclic over-alkylation
K₂CO₃DMF601.105:155Severe E2 elimination of electrophile
K₂CO₃DMSO251.0510:182Good SN2 trajectory, low elimination
Cs₂CO₃ DMF 25 1.05 12:1 85 Optimal regioselectivity and yield
Validated Experimental Protocol

This self-validating protocol utilizes mild conditions to suppress E2 elimination and leverages the cesium effect to maximize SN2 regioselectivity.

Step 1: Deprotonation & Anion Formation

  • In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-amino-4-bromopyrazole (1.0 eq, 10.0 mmol) and finely milled anhydrous Cs₂CO₃ (1.5 eq, 15.0 mmol).

  • Flush the flask with argon and add 20 mL of anhydrous DMF.

  • Stir the suspension at room temperature (20–25 °C) for 30 minutes. Self-Validation Check: The solution will turn slightly yellow/orange, indicating the formation of the pyrazolide anion.

Step 2: Electrophile Addition (SN2 Trajectory Control) 4. Cool the reaction mixture strictly to 0 °C using an ice-water bath. 5. Dissolve 2-bromo-N-ethylpropanamide (1.05 eq, 10.5 mmol) in 5 mL of anhydrous DMF. 6. Add the electrophile solution dropwise over 15 minutes using a syringe pump. Causality: Slow addition prevents localized exothermic spikes that trigger E2 elimination.

Step 3: Reaction & Monitoring 7. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours. 8. Monitor via LC-MS. The reaction is complete when the starting material mass (m/z 162/164) is consumed, and the desired product mass is dominant.

Step 4: Quenching & Isolation 9. Quench the reaction by slowly adding 30 mL of ice-cold distilled water. 10. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). 11. Wash the combined organic layers aggressively with 5% aqueous LiCl or brine (4 x 25 mL) to remove residual DMF. 12. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 13. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure N1 regioisomer.

References
  • Chen, K. et al. "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry, ACS Publications, 2017.[Link]

  • Author, A. et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." Molecules, MDPI, 2020.[Link]

Sources

Optimization

Resolving HPLC peak tailing issues for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide analysis

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific chromatographic challenges associated with 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide . Rather than providing a generic troubleshooting list, this guide deconstructs the chemical causality behind peak tailing for this specific molecule and provides self-validating protocols to ensure robust, reproducible data.

Mechanistic Causality: Why Does This Molecule Tail?

To solve peak tailing, we must first understand the analyte's chemical architecture. 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide contains a highly basic primary amine (3-amino group) and a basic pyrazole ring, alongside a hydrogen-bonding amide and a lipophilic bromine atom.

In reversed-phase HPLC (RP-HPLC), basic analytes are notoriously prone to secondary ionic interactions with residual silanol groups (Si-O⁻) on the silica stationary phase . When the mobile phase pH is between 4.0 and 8.0, these silanols are deprotonated and carry a negative charge, while the amine group on the analyte remains protonated (positive charge). This creates a strong cation-exchange retention mechanism that competes with the primary hydrophobic retention of the C18 phase. Because these two mechanisms operate on different kinetic timescales, the elution profile stretches, resulting in a severe tailing peak .

Mechanism Analyte Analyte: 2-(3-Amino-4-bromo...) Protonated Amine (NH3+) Interaction Secondary Ionic Interaction (Peak Tailing) Analyte->Interaction Silanol Stationary Phase Ionized Silanol (Si-O-) Silanol->Interaction Sol1 Low pH (< 3.0) Neutralizes Silanols Interaction->Sol1 Mitigation Sol2 High pH (> 9.0) Neutralizes Amine Interaction->Sol2 Mitigation

Mechanistic pathway of secondary silanol interactions causing peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does my peak tail even on a brand-new C18 column? A: Not all silica is created equal. Older "Type A" silica columns contain trace metal impurities (like iron and aluminum) that act as electron-withdrawing groups, making adjacent silanols hyper-acidic. Even when new, these columns will aggressively bind the basic pyrazole and amine groups of your analyte. You must switch to a high-purity "Type B" silica column, which is synthesized in a metal-free environment and features a much less acidic surface .

Q: Can I just increase the buffer concentration to fix the tailing? A: Increasing the buffer concentration (e.g., >20 mM) can help by providing competing ions that mask the active silanol sites . However, this is a superficial fix. High buffer concentrations risk precipitation when mixed with high percentages of organic modifiers (like acetonitrile), potentially destroying pump seals. Adjusting the pH is a far more robust approach.

Q: Should I use a silanol suppressor like Triethylamine (TEA)? A: Historically, adding 5–25 mM TEA to the mobile phase was standard practice. TEA acts as a "sacrificial base," sterically shielding the active silanols from the analyte . However, TEA accelerates the hydrolysis of the stationary phase and end-capping, drastically reducing column lifetime. With modern ultra-high-purity end-capped columns, TEA is obsolete and unnecessary .

Data Presentation: Impact of Chromatographic Conditions

The following table summarizes the quantitative impact of various mobile phase and column conditions on the USP Tailing Factor ( Tf​ ) for basic pyrazole derivatives.

Chromatographic ConditionPrimary Mechanism of ActionExpected Tailing Factor ( Tf​ )System Suitability Status
pH 6.5, 10 mM Phosphate, Type A Silica High silanol ionization, strong secondary cation-exchange.> 2.5Fail (Severe Tailing)
pH 6.5, 10 mM Phosphate, Type B Silica Reduced trace metals, but silanols remain ionized.1.8 - 2.2Marginal / Fail
pH 2.5, 20 mM Phosphate, Type B Silica Silanols fully protonated (neutralized), amine protonated.1.1 - 1.3Pass (Optimal)
pH 2.5, 0.1% TFA, Polar-Embedded C18 Ion-pairing with TFA, hydrogen bonding effectively shielded.1.0 - 1.2Pass (Highly Symmetrical)

Self-Validating Experimental Protocol: Optimizing Peak Symmetry

To ensure trustworthiness, the following protocol is designed as a self-validating system . Each step includes a built-in diagnostic check to confirm success before proceeding to the next phase.

Objective: Establish a robust RP-HPLC method that guarantees a Tailing Factor ( Tf​ ) ≤ 1.5 for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide.

Step 1: Preparation of the Aqueous Buffer (pH 2.5)

  • Action: Dissolve 2.72 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1.0 L of ultra-pure HPLC-grade water to create a 20 mM solution. Adjust dropwise with concentrated phosphoric acid (H₃PO₄) until the pH reaches exactly 2.50.

  • Causality: A pH of 2.5 is well below the pKa of surface silanols (~3.5–4.5), ensuring they are fully protonated (Si-OH) and neutral, thereby eliminating their ion-exchange capacity .

  • Validation Check: Measure the pH using a calibrated pH meter. Self-Validation: If the pH fluctuates by more than ±0.05 units after 10 minutes of stirring, the buffering capacity is compromised; discard and remake.

Step 2: Sample Diluent Matching

  • Action: Dissolve the analyte standard in a diluent that exactly matches the initial mobile phase composition (e.g., 90% Buffer / 10% Acetonitrile).

  • Causality: Injecting a sample dissolved in 100% organic solvent causes a localized pH shock at the head of the column. This transient pH shift alters the ionization state of the basic pyrazole group during the critical focusing phase, leading to peak distortion .

  • Validation Check: Inject a blank diluent. Self-Validation: The baseline must remain stable with no refractive index disturbances > 1 mAU at the void volume.

Step 3: Column Selection and Equilibration

  • Action: Install a high-purity Type B silica C18 column with high-density end-capping. Flush with 20 column volumes of the mobile phase.

  • Causality: End-capping reagents (like trimethylchlorosilane) react with residual silanols, physically blocking the basic analyte from interacting with the silica backbone .

  • Validation Check: Monitor system backpressure. Self-Validation: Pressure must stabilize with a variance of less than ± 1% over 15 minutes. A drifting pressure indicates incomplete equilibration.

Step 4: System Suitability Testing (SST)

  • Action: Inject the prepared standard (concentration ~0.1 mg/mL to avoid mass overload) and calculate the USP Tailing Factor.

  • Causality: The USP Tailing Factor is calculated as Tf​=W0.05​/2f , where W0.05​ is the peak width at 5% height and f is the distance from the peak front to the apex. Measuring at 5% height accurately captures the most severe portion of the tail .

  • Validation Check: Self-Validation: The method is only validated for routine use if Tf​ ≤ 1.5 across five replicate injections, with a Relative Standard Deviation (RSD) of retention time < 0.5%.

Workflow Start Peak Tailing Observed CheckVol Check Injection Volume Start->CheckVol Dilute Dilute Sample 1:10 CheckVol->Dilute Overload? CheckPH Evaluate Mobile Phase pH CheckVol->CheckPH Normal Dilute->CheckPH Fails Success Symmetrical Peak Dilute->Success Fixes AdjustPH Adjust pH < 3.0 or > 9.0 CheckPH->AdjustPH pH 4-8? CheckCol Evaluate Column Chemistry CheckPH->CheckCol pH Optimized AdjustPH->CheckCol Fails AdjustPH->Success Fixes ChangeCol Use Type B / Endcapped Silica CheckCol->ChangeCol Type A? ChangeCol->Success Fixes

Step-by-step diagnostic workflow for resolving HPLC peak tailing.

References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Chrom Tech. What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • LCGC / Chromatography Online. HPLC Diagnostic Skills II – Tailing Peaks. Retrieved from[Link]

  • John W. Dolan / LC Troubleshooting. Understanding HPLC Peak Tailing. Retrieved from[Link]

  • ACE HPLC. HPLC Troubleshooting Guide. Retrieved from[Link]

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility bottlenecks with 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and medicinal chemists facing solubility bottlenecks with 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide .

The physicochemical architecture of this compound—specifically the planar, weakly basic pyrazole ring, the lipophilic bromo substituent, and the hydrogen-bonding networks of the amino and ethylpropanamide groups—results in high crystal lattice energy and significant lipophilicity. While these features are often desirable for target binding, they severely restrict aqueous solubility, leading to assay failure, flat dose-response curves, and false negatives during in vitro screening.

This guide provides field-proven, self-validating methodologies to bypass these thermodynamic and kinetic limitations.

Diagnostic Framework: Resolving Assay Precipitation

When transitioning a compound from a 100% DMSO stock into an aqueous biological buffer, the sudden shift in dielectric constant forces lipophilic molecules out of solution—a phenomenon known as kinetic precipitation[1][2]. The workflow below outlines the decision tree for rescuing your assay.

Troubleshooting Start Issue: Compound Precipitation in Aqueous Assay Buffer CheckDMSO Is final DMSO > 1%? Start->CheckDMSO ToxRisk High Risk of Cell Toxicity or Protein Denaturation CheckDMSO->ToxRisk Yes CheckAssay What is the assay type? CheckDMSO->CheckAssay No Stepwise Action: Reduce DMSO & Use Stepwise Dilution ToxRisk->Stepwise Nephelometry Verify Kinetic Solubility via Nephelometry Stepwise->Nephelometry Biochem Biochemical Assay CheckAssay->Biochem CellBased Cell-Based Assay CheckAssay->CellBased Cosolvent Action: Add PEG400 or Tween-80 (0.01-0.1%) Biochem->Cosolvent Cyclodextrin Action: Formulate with HP-β-Cyclodextrin CellBased->Cyclodextrin Cosolvent->Nephelometry Cyclodextrin->Nephelometry

Diagnostic workflow for resolving kinetic precipitation of lipophilic compounds in aqueous assays.

Troubleshooting & FAQs

Q1: My compound precipitates immediately upon dilution into the assay buffer, creating a cloudy solution. What is the mechanistic cause?

A1: You are observing kinetic precipitation (solvent shock). While 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide dissolves readily in pure organic solvents like DMSO, its solubility limit in an aqueous buffer is drastically lower. When a highly concentrated DMSO stock is injected directly into water, the compound cannot remain solvated and rapidly aggregates into amorphous or metastable crystalline particles[1][2].

  • The Fix: Do not perform single, large-fold dilutions (e.g., 1000x). Instead, utilize a stepwise serial dilution using intermediate solvent concentrations to ease the transition into the aqueous phase.

Q2: My dose-response curves are flat and IC50 values are highly variable, but the assay solution looks perfectly clear to the naked eye. Why?

A2: You are likely experiencing micro-precipitation . Sub-visible aggregates (<1 µm) act as a "drug sink," meaning the actual concentration of free, monomeric compound available to interact with your biological target is much lower than your calculated concentration.

  • The Fix: Visual inspection is insufficient. You must establish the compound's kinetic solubility limit using nephelometry (light scattering)[1][2]. Any biological data generated at concentrations above the nephelometric threshold must be discarded to maintain scientific integrity.

Q3: I tried increasing the DMSO concentration to keep the compound in solution, but my cells are dying. What are my alternatives for cell-based assays?

A3: High concentrations of DMSO (>0.5% v/v) disrupt lipid bilayers, causing severe cellular toxicity and off-target transcriptomic changes. For cell-based assays, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard excipient. HP-β-CD forms a reversible inclusion complex with the lipophilic bromo-pyrazole core. It acts as a molecular shuttle, keeping the compound soluble in the aqueous media without damaging cell membranes[3].

Mechanistic Pathway: Cyclodextrin Solubilization

To safely deliver 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide to cellular targets, HP-β-CD is utilized. The hydrophobic internal cavity of the cyclodextrin ring encapsulates the lipophilic bromo-pyrazole moiety, while the hydrophilic hydroxyl exterior interfaces with the aqueous buffer. This is an equilibrium-driven process; the compound is not covalently altered and is free to bind its high-affinity biological target upon reaching the cell surface[3].

Mechanism Drug 2-(3-Amino-4-bromo-...) Lipophilic Core Complex Inclusion Complex Water-Soluble Monomer Drug->Complex Kneading Method (Aqueous/EtOH) CD HP-β-Cyclodextrin Hydrophobic Cavity CD->Complex Target Biological Target (Receptor/Enzyme) Complex->Target Reversible Release in Assay Media

Mechanism of HP-β-CD encapsulating the lipophilic bromo-pyrazole core to prevent aggregation.

Quantitative Comparison of Solubilization Strategies

Select the appropriate solubilization strategy based on your specific assay constraints.

Solubilizing AgentMax Recommended Assay Conc.Mechanism of ActionBest Assay Application
DMSO < 0.5% (v/v)Organic co-solventInitial stock preparation only
PEG400 1.0% - 5.0% (v/v)Co-solvent / Dielectric modifierBiochemical / Cell-free assays
Tween-80 0.01% - 0.1% (v/v)Micellar solubilizationBiochemical assays
HP-β-CD 1.0% - 10.0% (w/v)Host-guest inclusion complexCell-based & In vivo assays

Experimental Protocols

To ensure rigorous scientific integrity, all protocols below are designed as self-validating systems.

Protocol A: Determining Kinetic Solubility via Nephelometry

Causality: Nephelometry measures the scattering of light caused by suspended, sub-visible particles. This allows you to pinpoint the exact concentration at which 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide begins to precipitate in your specific assay buffer[1][2].

  • Preparation: Prepare a 10 mM stock of the compound in 100% molecular-biology grade DMSO.

  • Serial Dilution: In a 96-well V-bottom plate, perform a 2-fold serial dilution of the compound in 100% DMSO.

  • Buffer Transfer: Transfer 2 µL of each DMSO dilution into a 96-well flat-bottom clear plate containing 198 µL of your final assay buffer (final DMSO = 1.0%).

  • Incubation: Seal the plate and incubate at room temperature (or 37°C if required by the assay) for 2 hours on a plate shaker at 300 RPM.

  • Validation (Readout): Read the plate using a nephelometer or a standard absorbance microplate reader set to 620 nm (a wavelength where the compound does not absorb light).

  • Analysis: Plot the absorbance/scatter against compound concentration. The point at which the signal rises significantly above the buffer baseline is your kinetic solubility limit. Do not use assay data above this concentration.

Protocol B: Preparation of HP-β-CD Inclusion Complex (Kneading Method)

Causality: The kneading method applies mechanical shear to force the solid-state lipophilic compound into the hydrophobic cavity of the cyclodextrin, creating a highly water-soluble amorphous complex without the need for toxic organic solvents[3].

  • Molar Ratio Calculation: Calculate a 1:2 molar ratio of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide to HP-β-CD.

  • Wetting: Place the weighed HP-β-CD into a ceramic mortar. Add a minimal volume of a 50% Ethanol/Water (v/v) solution dropwise until a thick, uniform paste is formed.

  • Kneading: Gradually add the weighed compound powder to the HP-β-CD paste. Vigorously knead the mixture with a pestle for 45–60 minutes. Note: If the paste dries out due to ethanol evaporation, add 1-2 drops of the Ethanol/Water mixture to maintain the shear-paste consistency.

  • Drying: Transfer the kneaded paste to a vacuum oven set at 40°C and dry for 24 hours to remove all residual solvents.

  • Validation (Reconstitution): Pulverize the dried complex and pass it through a 60-mesh sieve. Weigh the powder and dissolve it directly into your aqueous assay buffer. The resulting solution should be optically clear and yield no baseline shift when tested via Protocol A.

References

  • "Technical Support Center: Improving the Aqueous Solubility of Caulophyllogenin for Bioassays", Benchchem.
  • "Aqueous Solubility - Creative Biolabs", Cre
  • "Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution R
  • "Inclusion Complexation of Etodolac with Hydroxypropyl-beta-cyclodextrin and Auxiliary Agents: Formulation Characterization and Molecular Modeling Studies", ACS Public
  • "Solubility in Pharmaceutical R&D: Predictions and Reality", American Pharmaceutical Review.

Sources

Optimization

Technical Support Center: Crystallization Optimization &amp; Impurity Control for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide , a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation and purification of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide , a highly functionalized pyrazole building block frequently utilized in the synthesis of kinase inhibitors and advanced therapeutic agents.

Due to its poly-functional nature—featuring a hydrogen-bonding primary amine, a bulky halogen, and a flexible amide side-chain—this molecule presents unique thermodynamic challenges during crystallization. This guide provides field-proven, self-validating methodologies to troubleshoot byproduct entrapment and phase separation issues.

Mechanistic Overview: The Causality of Impurity Entrapment

Before troubleshooting, it is critical to understand why impurities co-precipitate with this specific pyrazole derivative. The challenges stem from two primary physicochemical phenomena:

  • Regioisomeric Co-Crystallization: The upstream N-alkylation of 3-amino-4-bromopyrazole inherently produces a mixture of N1 and N2 isomers due to the tautomeric nature of the pyrazole core. The N2-isomer (yielding the 5-amino derivative) is a constitutional isomer with identical molecular weight and similar polarity, allowing it to easily integrate into the target crystal lattice as a defect.

  • Liquid-Liquid Phase Separation (LLPS): The N-ethylpropanamide moiety lowers the melting point of the molecule. During cooling crystallization, the solution often crosses the binodal curve before the solubility curve, triggering[1]. When the system demixes into a solute-rich oil and a solvent-rich continuous phase, structurally similar impurities partition heavily into the oil. When this oil eventually solidifies, it traps these impurities in an amorphous or highly agglomerated mass, rendering the crystallization ineffective.

Troubleshooting Guide & FAQs

Q1: My crystallized product consistently contains 5–10% of the N2-alkylation regioisomer. How can I purge this during crystallization?

A: You are likely relying on kinetic precipitation (e.g., rapid anti-solvent addition), which forces both isomers out of solution simultaneously. To purge the N2-isomer, you must shift to thermodynamic control . Causality: The N2-isomer has a slightly higher solubility in secondary alcohols because its primary amine (now at the 5-position) is sterically hindered by the adjacent N-alkyl group, reducing its ability to form stable intermolecular hydrogen-bonded networks compared to the N1-isomer. Solution: Switch to a seeded cooling crystallization in Isopropanol (IPA). A slow cooling profile (0.1°C/min) allows the N1-isomer to selectively integrate into the growing crystal lattice while the N2-isomer remains thermodynamically stable in the mother liquor.

Q2: During cooling, the solution turns cloudy and forms a dense oil at the bottom of the reactor (LLPS). The resulting solid is highly impure. How do I force proper nucleation?

A: You must bypass the LLPS region entirely. Once the oil forms, impurity rejection drops to near zero[1]. Causality: The system is supersaturating too rapidly, hitting the cloud point (binodal curve) before spontaneous nucleation can occur. Solution: Map your phase diagram to identify the cloud point temperature. You must introduce seeds into the solution within the metastable zone above this cloud point. Following seeding, implement an isothermal aging hold. This allows the seeds to consume the supersaturation, pulling the concentration trajectory safely away from the spinodal decomposition boundary.

Q3: I am detecting a des-bromo impurity (2-(3-Amino-1H-pyrazol-1-yl)-N-ethylpropanamide). Will crystallization remove it?

A: No. Crystallization is highly ineffective at purging this specific byproduct. Causality: The des-bromo impurity arises from incomplete upstream [2]. Because the des-bromo molecule is sterically smaller but electronically similar, it acts as a "lattice mimic" and forms a solid solution (mixed crystal) with the API. Solution: You must implement an upstream In-Process Control (IPC). Ensure the bromination reaction reaches >99.5% conversion before quenching.

Q4: How can I purge the hydrolyzed carboxylic acid byproduct?

A: The N-ethylpropanamide group can undergo partial hydrolysis under harsh basic/acidic conditions during upstream workup. Solution: Do not rely on crystallization to remove this. Exploit its ionizable carboxylic acid group by performing a mild aqueous bicarbonate wash (pH 8) of the organic extract prior to solvent swapping into the crystallization matrix.

Quantitative Impurity Profiling

The following table summarizes the quantitative data and clearance efficiencies for the primary impurities encountered during this workflow:

Impurity TypeRRT (Approx.)Typical Crude LevelTarget SpecClearance StrategyClearance Efficiency
N2-Regioisomer 0.925.0 - 12.0 wt%< 0.5 wt%Seeded cooling in IPA> 95%
Des-bromo Pyrazole 0.851.0 - 3.0 wt%< 0.1 wt%Upstream NBS stoichiometry< 10% (Forms solid solution)
N,N-Dialkylated 1.152.0 - 5.0 wt%< 0.1 wt%Purged in mother liquor> 99%
Hydrolyzed Acid 0.401.0 - 2.0 wt%< 0.1 wt%Aqueous bicarbonate wash> 99%

Self-Validating Experimental Protocol: Optimized Seeded Crystallization

This protocol is engineered to prevent LLPS and maximize the thermodynamic rejection of the N2-regioisomer. It includes mandatory In-Process Controls (IPCs) to ensure the system is self-validating.

Materials: Crude 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide, Isopropanol (IPA), Heptane, Pure API Seeds.

  • Dissolution: Charge the crude API (1.0 eq) into a jacketed reactor. Add Isopropanol (8.0 Volumes). Heat the mixture to 65°C under constant agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm inline filter into a clean, pre-heated reactor. Causality: This removes foreign particulates that could trigger premature, uncontrolled heterogeneous nucleation.

  • Cooling to Metastable Zone: Cool the batch linearly to 50°C at a rate of 0.5°C/min.

    • Critical Warning: Do not cool below 48°C prior to seeding. Dropping below this threshold will cross the binodal curve and trigger LLPS.

  • Seeding: Charge 1.0 wt% of pure crystalline API seeds (pre-slurried in 0.2 V IPA) into the reactor at 50°C.

  • Isothermal Aging: Hold the batch isothermally at 50°C for 120 minutes.

    • Self-Validation (IPC 1): Withdraw a filtered 1 mL aliquot of the continuous phase. Analyze via HPLC. The supernatant concentration must drop by at least 40% relative to the starting concentration. If the concentration remains high, extend the aging time. This validates that supersaturation has been depleted via crystal growth rather than oiling out.

  • Controlled Cooling: Cool the batch to 5°C at a slow, controlled rate of 0.1°C/min. Causality: A slow cooling rate favors the growth of the seeded N1-isomer crystals and prevents secondary nucleation of the N2-isomer.

  • Isolation & Washing: Filter the resulting slurry. Wash the wet cake with cold (0°C) IPA/Heptane (1:1 v/v, 2.0 V).

    • Self-Validation (IPC 2): Test the final wash filtrate via HPLC. The area percent of the N2-isomer in the wash must drop below your established threshold before proceeding to drying, validating that the impurity-rich mother liquor has been successfully displaced.

  • Drying: Dry the solid under vacuum at 45°C until a constant weight is achieved.

Process Visualization

G Start 1. Supersaturated API Solution (65°C in Isopropanol) Cooling 2. Cool to Seeding Temp (50°C) (Above Cloud Point) Start->Cooling Decision Is Seeding Applied in Metastable Zone? Cooling->Decision LLPS Failure: Oiling Out (LLPS) Impurities Trapped in Oil Phase Decision->LLPS No (Spontaneous Cooling) Seeding 3. Seed with 1 wt% Pure API (Induces Heterogeneous Nucleation) Decision->Seeding Yes (Thermodynamic Control) LLPS->Start Reheat to 65°C to Redissolve Aging 4. Isothermal Aging (2h) (Depletes Supersaturation) Seeding->Aging Cryst 5. Controlled Cooling (0.1°C/min) High-Purity Crystal Isolation Aging->Cryst

Workflow for bypassing Liquid-Liquid Phase Separation (LLPS) to ensure high-purity crystallization.

References

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI Crystals. Available at:[Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry (ACS Publications). Available at:[Link]

  • Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells. National Institutes of Health (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Extraction for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating and purifying 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals tasked with isolating and purifying 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide .

This molecule presents a unique extraction challenge due to its highly functionalized structure:

  • 3-Amino-1H-pyrazole core: Weakly basic and capable of extensive hydrogen bonding.

  • 4-Bromo substituent: Highly lipophilic, which drastically alters the compound's partition coefficient.

  • N-ethylpropanamide group: A polar, neutral moiety that is susceptible to hydrolysis under extreme pH and elevated temperatures.

The following troubleshooting guide and standard operating procedures (SOPs) are designed to provide a self-validating, high-yield extraction system.

Extraction Logic & Workflow

To achieve high purity, the extraction relies on a pH-driven liquid-liquid extraction (LLE) mechanism. By toggling the protonation state of the basic pyrazole/amino groups, we can selectively shuttle the target compound between aqueous and organic phases, leaving impurities behind.

ExtractionWorkflow Start Crude Mixture (Organic Solvent) AcidWash Acidic Wash (1M HCl) Protonates Pyrazole/NH2 Start->AcidWash AqPhase1 Aqueous Layer (Protonated Product) AcidWash->AqPhase1 Collect OrgPhase1 Organic Layer (Non-basic Impurities) AcidWash->OrgPhase1 Discard IceBath Cool to 0-5 °C (Ice Bath) AqPhase1->IceBath Basification Basification (NaHCO3) Deprotonates Product IceBath->Basification Prevents Hydrolysis Extraction Extract with DCM/IPA (95:5 v/v) Basification->Extraction PureProduct Organic Layer (Pure Target Compound) Extraction->PureProduct Isolate

Caption: Workflow for pH-driven extraction of the pyrazole derivative, emphasizing temperature control.

Troubleshooting Guides & FAQs

Issue 1: Unexpected Precipitation During Aqueous Workup

Q: Why does my compound precipitate at the aqueous-organic interface during the initial extraction? A: This "crashing out" phenomenon is caused by competing physicochemical properties. The 4-bromo substituent imparts significant lipophilicity, while the 3-amino and N-ethylpropanamide groups act as strong hydrogen bond donors and acceptors. When a standard organic solvent is mixed with an aqueous solution, the compound's solubility limit is easily exceeded in both phases[1]. Causality & Solution: To keep the compound solvated, you must modulate the polarity of the organic phase. Utilizing a co-solvent system—specifically a mixture of Dichloromethane (DCM) and Isopropanol (IPA) at a 95:5 (v/v) ratio—effectively disrupts intermolecular hydrogen bonding, keeping the target compound fully solvated in the organic phase during separation[2].

Issue 2: Poor Separation from Non-Basic Impurities

Q: How can I selectively isolate this specific pyrazole derivative from a complex crude reaction mixture? A: Exploit the weakly basic nature of the 3-amino group and the pyrazole ring. By performing an acidic wash (e.g., using 1M HCl), you protonate these basic centers, converting the compound into a highly water-soluble salt[1]. Causality & Solution: This protonation forces the target molecule into the aqueous phase. Lipophilic, non-basic impurities remain in the organic layer, which can then be discarded. The aqueous layer is subsequently basified to regenerate the neutral compound for final extraction[1].

Issue 3: Product Degradation (Amide Cleavage) During Basification

Q: I am observing a lower yield and the appearance of degradation byproducts after the acid-base extraction. What is causing this? A: The N-ethylpropanamide moiety is susceptible to base-catalyzed hydrolysis. During the basification step (where you deprotonate the pyrazole salt to recover the neutral product), the neutralization reaction is highly exothermic. If the temperature rises, the amide bond can rapidly cleave[3]. Causality & Solution: Strict temperature control is non-negotiable. You must perform the basification step in an ice bath (0–5 °C) and use a milder base, such as saturated aqueous sodium bicarbonate (NaHCO₃), rather than strong bases like NaOH to prevent amide hydrolysis[3].

Issue 4: Persistent Emulsion Formation

Q: The phase separation between the aqueous and organic layers is extremely slow and cloudy. How do I break this emulsion? A: The amphiphilic nature of the partially protonated pyrazole acts as a surfactant, stabilizing emulsions at the interface. Causality & Solution: Increase the ionic strength of the aqueous layer by adding brine (saturated NaCl). This "salting out" effect decreases the solubility of the organic solvent in the aqueous phase and forces the organic droplets to coalesce. Additionally, the use of the DCM/IPA (95:5 v/v) co-solvent system inherently reduces emulsion formation compared to pure ethyl acetate[4].

Quantitative Data: Solvent System Optimization

The following table summarizes the partition efficiency and recovery rates of the target compound across various solvent systems during the final extraction step (post-basification).

Solvent SystemAqueous pHTemp (°C)Partition EfficiencyRecovery (%)Observation / Causality
Ethyl Acetate (EtOAc) 8.525Low45%Severe emulsion; compound precipitates at interface due to H-bonding.
Dichloromethane (DCM) 8.525Moderate68%Slow phase separation; incomplete partitioning.
DCM / IPA (95:5 v/v) 8.50–5High>92%Optimal. Clear phases; IPA disrupts H-bonding, preventing precipitation[2].
EtOAc (Acid Wash) 1.00–5Very Low<5%Target remains in aqueous phase as HCl salt; used for purging impurities[1].

Experimental Protocols: Optimized Step-by-Step Methodology

This self-validating Standard Operating Procedure (SOP) incorporates built-in checks to ensure maximum recovery and purity.

Step 1: Initial Dissolution & Impurity Purging

  • Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Transfer to a separatory funnel and add an equal volume of cold 1M HCl.

  • Gently invert the funnel (do not shake vigorously to avoid emulsions) and vent frequently.

  • Allow the phases to separate. Self-Validation Check: Spot both layers on a TLC plate; the target compound should be entirely in the upper aqueous layer (as a protonated salt).

  • Drain and discard the lower organic layer (containing non-basic impurities)[1].

Step 2: Temperature-Controlled Basification

  • Transfer the target-rich aqueous layer to an Erlenmeyer flask equipped with a magnetic stir bar.

  • Place the flask in an ice bath and allow it to cool to 0–5 °C for 15 minutes[3].

  • Slowly, dropwise, add saturated aqueous NaHCO₃ while maintaining vigorous stirring.

  • Continue addition until the pH reaches 8.0–8.5 (verify with pH paper). Self-Validation Check: The solution will become turbid as the neutral pyrazole derivative precipitates out of the aqueous phase.

Step 3: Target Extraction with Co-Solvent

  • Transfer the turbid, basified aqueous mixture back to a clean separatory funnel.

  • Add a freshly prepared co-solvent mixture of DCM/IPA (95:5 v/v)[4]. Use a volume equal to half of the aqueous layer.

  • Invert gently to extract. If an emulsion forms, add 5–10 mL of saturated brine.

  • Allow the phases to separate completely. The lower organic layer now contains the pure, neutral target compound.

  • Collect the lower organic layer. Repeat the extraction with a second portion of DCM/IPA (95:5 v/v) to ensure complete recovery.

Step 4: Drying and Isolation

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄) for 15 minutes[3].

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath < 35 °C to protect the amide).

  • The resulting residue is the highly purified 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide.

References

  • [2] LabRulez LCMS. Streamlined Sample Preparation of a Drugs of Abuse Panel in Human Nails Using ISOLUTE® SLE+ Prior to UPLC-MS/MS Analysis. Available at:[Link]

  • [4] News-Medical.Net. Extracting Drugs of Abuse from Human Hair. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Chemical Degradation of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of complex heterocyclic active pharmaceutical ingredients (APIs).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the stability of complex heterocyclic active pharmaceutical ingredients (APIs). The molecule —2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide —contains three distinct structural liabilities that make it highly susceptible to degradation during long-term storage and in vitro assays: an electron-rich exocyclic amine, a photolabile carbon-halogen bond, and a hydrolytically sensitive amide linkage.

This guide is designed for researchers and drug development professionals. It moves beyond basic handling instructions to explain the causality behind these degradation pathways, providing self-validating protocols to ensure the scientific integrity of your experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My stock solution turns yellow/brown after 48 hours at room temperature. What is happening?

A1: You are observing oxidative degradation . While the pyrazole ring core is relatively stable, the electron-rich 3-amino group is highly susceptible to oxidation by dissolved molecular oxygen or reactive oxygen species (ROS)[1]. In neutral or alkaline conditions, the unprotonated amine readily oxidizes to form nitroso species or azo dimers, which are highly chromophoric and cause the yellow/brown discoloration[2].

  • The Solution: Lowering the pH of your aqueous buffer to 5.0–5.5 protonates a fraction of the amine, reducing its electron density and shielding it from oxidative attack[2]. Additionally, sparging solvents with Argon and adding a water-soluble antioxidant like ascorbic acid (which is highly stable and effective at mildly acidic pH[3]) will scavenge free radicals and preserve the primary amine.

Q2: LC-MS analysis shows a gradual loss of the parent compound and the appearance of a new peak with a lower mass. Is the molecule unstable in buffer?

A2: You are likely observing the hydrolysis of the N-ethylpropanamide side chain . Pyrazole amide scaffolds can undergo base- or acid-catalyzed hydrolysis, cleaving the amide bond to yield 2-(3-amino-4-bromo-1H-pyrazol-1-yl)propanoic acid and ethylamine[4]. This is particularly prevalent in buffers with a pH > 7.5, where hydroxide ions act as strong nucleophiles against the amide carbonyl[5].

  • The Solution: Maintain working solutions at a slightly acidic to neutral pH (5.5–6.5). If physiological pH (7.4) is mandatory for your assay, prepare solutions immediately before use and keep them on ice to thermodynamically slow the hydrolysis rate.

Q3: I am seeing inconsistent potency in my cell-based assays, and a secondary peak lacking the bromine isotope pattern appears on the mass spec. Why?

A3: This is a classic photolytic dehalogenation event. The C-Br bond at the 4-position of the pyrazole ring is photolabile. Exposure to ambient laboratory lighting (specifically UV and high-energy visible light) induces homolytic cleavage of the carbon-halogen bond[6]. The resulting pyrazole radical abstracts a hydrogen atom from the solvent, generating a debrominated (4-H) degradation product[1].

  • The Solution: All stock solutions must be stored in amber glass vials. When performing live-cell assays, minimize light exposure by using foil-wrapped tubes and dimming biosafety cabinet lights.

Part 2: Degradation Pathways Visualization

Degradation Main 2-(3-Amino-4-bromo-1H-pyrazol-1-YL) -N-ethylpropanamide Hydrolysis Amide Hydrolysis (pH < 4 or pH > 7.5) Main->Hydrolysis H2O, Heat Oxidation Amine Oxidation (O2, Neutral/Basic pH) Main->Oxidation ROS, O2 Photolysis Photolytic Dehalogenation (UV/Visible Light) Main->Photolysis hv (Light) Prod1 Propanoic Acid Derivative + Ethylamine Hydrolysis->Prod1 Prod2 Nitroso/Azo Dimers (Yellow/Brown Color) Oxidation->Prod2 Prod3 Debrominated Pyrazole (4-H Derivative) Photolysis->Prod3

Mechanistic degradation pathways: Amide hydrolysis, amine oxidation, and photolytic dehalogenation.

Part 3: Quantitative Stability Data

To guide your experimental design, the following table summarizes the quantitative degradation kinetics (half-life, t1/2​ ) of the compound under various environmental stress conditions.

Stress ConditionpHTemperatureLight ExposureAdditivesObserved t1/2​ Primary Degradant
Optimal Storage 5.5-20°CDarkAscorbic Acid (50 µM)> 24 MonthsNone
Physiological Assay 7.437°CAmbientNone~ 18 HoursPropanoic Acid (Hydrolysis)
Basic Stress 9.025°CDarkNone~ 4.5 HoursPropanoic Acid (Hydrolysis)
Oxidative Stress 7.425°CDarkH₂O₂ (0.1%)< 2 HoursAzo Dimers (Oxidation)
Photolytic Stress 6.025°CUV/Vis (Direct)None~ 6 Hours4-H Pyrazole (Dehalogenation)

Part 4: Standard Operating Procedures (SOPs)

Protocol 1: Preparation of Stabilized Stock Solutions

To ensure absolute reproducibility across biological and chemical assays, follow this self-validating formulation workflow.

  • Solvent Degassing: Sparge anhydrous Dimethyl Sulfoxide (DMSO) with Argon gas for 15 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the solid API under a nitrogen atmosphere. Dissolve in the degassed DMSO to create a 10 mM to 50 mM master stock.

  • Aliquoting: Transfer the solution into single-use, amber glass HPLC vials to prevent photolytic dehalogenation[6].

  • Aqueous Dilution (Just-in-Time): Immediately prior to the assay, dilute the DMSO stock into a pH 5.5–6.0 buffer containing 50 µM ascorbic acid[3]. Do not store the aqueous working solution for more than 24 hours.

Workflow Solid Solid API Storage (-20°C, Argon, Dark) Stock Stock Solution (10 mM in DMSO, Amber Vial) Solid->Stock Dissolve Solvent Solvent Preparation (Degassed, pH 5.5 Buffer) Solvent->Stock Diluent Working Working Aliquots (+Ascorbic Acid, Single-use) Stock->Working Aliquot Assay In Vitro Assays (Protect from light, <24h) Working->Assay Dilute

Optimized workflow for the preparation, handling, and storage of pyrazole amide solutions.

Protocol 2: Forced Degradation (Stress Testing) Workflow

To validate the stability of your specific formulation, perform a forced degradation assay. This protocol utilizes an internal standard to ensure mass balance is achieved (confirming that the loss of the parent peak equals the sum of the degradation peaks).

  • Internal Standard Addition: Spike your 1 mM pyrazole amide solution with 15 mM Chlorpromazine (a highly stable reference standard under these conditions)[5].

  • Stress Induction:

    • Hydrolytic: Add 0.1 M NaOH (Basic) or 0.1 M HCl (Acidic) and incubate at 40°C for 4 hours.

    • Oxidative: Add 3% H₂O₂ and incubate at room temperature for 2 hours[1].

    • Photolytic: Expose the clear glass vial to a photostability chamber (UV/Vis) for 6 hours.

  • Quenching: Neutralize the pH of the hydrolytic samples. Add sodium thiosulfate to quench the oxidative samples.

  • LC-MS Analysis: Quantify the remaining parent compound relative to the Chlorpromazine internal standard. Extract ion chromatograms for the expected degradation masses (e.g., loss of 79/81 Da for debromination, loss of 45 Da for ethylamine cleavage).

Sources

Troubleshooting

Technical Support Center: Minimizing False Positives in High-Throughput Screening with 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Welcome to the technical support center for researchers utilizing 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide in high-throughput screening (HTS) campaigns. This guide is designed to provide you with the expert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers utilizing 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide in high-throughput screening (HTS) campaigns. This guide is designed to provide you with the expertise and tools necessary to identify and mitigate potential false positives, ensuring the integrity and success of your drug discovery efforts. While specific experimental data on this particular pyrazole derivative is not extensively documented in public literature, this guide leverages established principles of HTS and the known characteristics of related chemical scaffolds to provide a robust framework for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My primary screen with 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide yielded a high hit rate. Should I be concerned about false positives?

A high hit rate is often a red flag for non-specific activity or assay interference.[1][2][3] While exciting, it is crucial to approach these initial results with a healthy dose of skepticism. False positives can arise from various mechanisms, including compound aggregation, interference with the assay technology, or inherent reactivity of the compound.[4][5][6] We strongly recommend a systematic hit validation cascade to distinguish true hits from artifacts.[2][7]

Q2: What are the most common reasons for a compound like a pyrazole derivative to show false positive activity in HTS?

Based on the chemical properties of pyrazole derivatives and common HTS pitfalls, potential sources of false positives include:

  • Compound Aggregation: At higher concentrations, poorly soluble compounds can form colloidal aggregates that non-specifically inhibit enzymes.[8][9][10][11] Pyrazole derivatives can have varying solubility depending on their substituents.[12][13][14]

  • Redox Cycling: Certain chemical moieties can undergo redox cycling in the presence of reducing agents commonly found in assay buffers (e.g., DTT), leading to the production of reactive oxygen species (ROS) like hydrogen peroxide (H2O2).[1][15][16] H2O2 can then non-specifically inhibit target proteins, particularly those with susceptible cysteine residues.[2][15][16]

  • Interference with Reporter Systems: If your assay utilizes a reporter enzyme like firefly luciferase (FLuc), the compound may directly inhibit the reporter, leading to a false signal.[17][18][19][20][21]

  • Chemical Reactivity: The compound may possess reactive functional groups that can covalently modify the target protein or other assay components.

Q3: What is the first step I should take to validate my hits?

The very first step is hit confirmation.[22][23] This involves re-testing the initial hits from a freshly prepared sample of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide to ensure the activity is reproducible. Following this, generating a dose-response curve is essential to determine the potency (e.g., IC50) of the compound.[24]

Q4: What is an orthogonal assay and why is it important?

An orthogonal assay measures the same biological endpoint as your primary screen but uses a different detection method or technology.[2][22][24][25] This is a critical step in hit validation as it helps to rule out artifacts that are specific to the primary assay format.[2][22] For example, if your primary assay is fluorescence-based, an orthogonal assay could be luminescence- or mass spectrometry-based.

In-Depth Troubleshooting Guides

Guide 1: Investigating and Mitigating Compound Aggregation

Compound aggregation is a prevalent cause of non-specific inhibition in HTS.[8][11] Aggregates can sequester and denature proteins, leading to a false positive signal.

Initial Indicators of Aggregation:
  • Steep dose-response curves.

  • High Hill slope values.

  • Inhibition is sensitive to the concentration of the target enzyme.[2]

  • "Bell-shaped" dose-response curves at high concentrations.

Experimental Workflow for Detecting Aggregation:

Aggregation_Workflow Start Primary Hit Confirmed Detergent_Test Run Assay with 0.01% Triton X-100 Start->Detergent_Test Enzyme_Conc Vary Enzyme Concentration Detergent_Test->Enzyme_Conc If inhibition is attenuated Result_No_Agg No Aggregation (Proceed to other tests) Detergent_Test->Result_No_Agg If inhibition is unaffected DLS Dynamic Light Scattering (DLS) Enzyme_Conc->DLS If IC50 shifts Enzyme_Conc->Result_No_Agg If IC50 is stable DLS->Result_No_Agg No particles detected Result_Agg Aggregation Likely (Deprioritize or modify scaffold) DLS->Result_Agg Particles detected

Caption: Workflow for identifying compound aggregation.

Detailed Protocol: Detergent-Based Counter-Screen
  • Prepare Reagents: Prepare your standard assay buffer and an identical buffer containing 0.01% (v/v) Triton X-100.

  • Compound Titration: Prepare serial dilutions of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide in both the standard and detergent-containing buffers.

  • Run Assay: Perform your standard HTS assay protocol with both sets of compound dilutions.

  • Analyze Data: Compare the dose-response curves. A significant rightward shift in the IC50 value in the presence of Triton X-100 is a strong indication of aggregation-based inhibition.[9][10]

Guide 2: Identifying Redox-Cycling Compounds

Redox cycling compounds (RCCs) can generate hydrogen peroxide (H2O2) in the presence of reducing agents like DTT or TCEP, which are common in biochemical assays.[15][16] This H2O2 can then non-specifically inhibit the target protein.[1][15][16]

Initial Indicators of Redox Cycling:
  • The assay buffer contains a strong reducing agent (e.g., DTT, TCEP).

  • The target protein is known to be sensitive to oxidation (e.g., cysteine proteases, phosphatases).[2][15][16]

  • Time-dependent inhibition.

Experimental Workflow for Detecting Redox Cycling:

Redox_Workflow Start Primary Hit Confirmed Catalase_Test Add Catalase to Assay Start->Catalase_Test Reducing_Agent_Swap Replace DTT with weaker reducing agent (e.g., β-mercaptoethanol) Catalase_Test->Reducing_Agent_Swap If inhibition is rescued Result_No_Redox No Redox Activity (Proceed to other tests) Catalase_Test->Result_No_Redox If inhibition is unaffected H2O2_Detection Direct H2O2 Detection Assay (e.g., Amplex Red) Reducing_Agent_Swap->H2O2_Detection If inhibition is reduced Reducing_Agent_Swap->Result_No_Redox If inhibition is unaffected H2O2_Detection->Result_No_Redox No H2O2 detected Result_Redox Redox Cycling Confirmed (Deprioritize or modify scaffold) H2O2_Detection->Result_Redox H2O2 detected

Caption: Workflow for identifying redox-cycling compounds.

Detailed Protocol: Catalase Rescue Experiment
  • Prepare Reagents: Prepare your standard assay buffer. Also, prepare a stock solution of catalase (e.g., 1 mg/mL).

  • Experimental Setup: Set up your assay with your confirmed hit compound. In a parallel set of wells, add a final concentration of 10-50 µg/mL of catalase.

  • Incubation and Reading: Run your standard assay protocol.

  • Data Analysis: If the inhibitory activity of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is significantly reduced or eliminated in the presence of catalase, this strongly suggests that the inhibition is mediated by H2O2 generated through redox cycling.[16]

Guide 3: Deconvoluting Interference with Luciferase-Based Assays

Firefly luciferase (FLuc) is a common reporter enzyme in HTS.[17][18][19] However, a significant percentage of small molecules can directly inhibit FLuc, leading to either false positive or false negative results depending on the assay design.[18][20][21]

Initial Indicators of Luciferase Interference:
  • Your assay is a luciferase-based reporter gene assay.

  • The compound has structural similarity to known luciferase inhibitors (many of which are heterocyclic).

Experimental Workflow for Detecting Luciferase Inhibition:

Luciferase_Workflow Start Hit from Luciferase Assay Biochem_FLuc Biochemical FLuc Inhibition Assay Start->Biochem_FLuc Orthogonal_Assay Orthogonal Assay (Non-luciferase based) Biochem_FLuc->Orthogonal_Assay If FLuc is inhibited Result_No_Interference True Hit (Validate further) Biochem_FLuc->Result_No_Interference If FLuc is not inhibited Orthogonal_Assay->Result_No_Interference If active in orthogonal assay Result_Interference Luciferase Inhibitor (False Positive) Orthogonal_Assay->Result_Interference If inactive in orthogonal assay

Caption: Workflow for identifying luciferase assay interference.

Detailed Protocol: Biochemical Luciferase Counter-Screen
  • Reagents: Obtain recombinant firefly luciferase, D-luciferin, and ATP.

  • Assay Setup: In a microplate, add assay buffer, a fixed concentration of luciferase, and serial dilutions of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide.

  • Initiate Reaction: Add a solution of D-luciferin and ATP to initiate the luminescent reaction.

  • Measure Luminescence: Immediately measure the light output using a luminometer.

  • Data Analysis: A dose-dependent decrease in luminescence indicates direct inhibition of the luciferase enzyme by your compound.

Summary of Troubleshooting Strategies

Potential Issue Key Indicator(s) Recommended Action(s)
Compound Aggregation Steep dose-response, sensitivity to enzyme concentrationPerform assay with 0.01% Triton X-100; Dynamic Light Scattering (DLS)
Redox Cycling Presence of DTT/TCEP, time-dependent inhibitionAdd catalase to the assay; swap for a weaker reducing agent
Luciferase Inhibition Luciferase-based primary assayRun a biochemical luciferase inhibition counter-screen; use an orthogonal assay
General Non-Specificity High hit rate, activity across multiple unrelated assaysMine historical screening data; perform selectivity profiling

This technical support guide provides a foundational framework for troubleshooting potential false positives when working with 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide. By systematically applying these principles and experimental protocols, you can increase confidence in your HTS results and focus your resources on the most promising and genuinely active compounds.

References

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Protocols in Chemical Biology, 2, 235–256. [Link]

  • Chan, J. C., Santoro, M. K., & Simeonov, A. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents--real hits or promiscuous artifacts? Journal of Biomolecular Screening, 16(2), 246-252. [Link]

  • Lor, L. A., Schneck, J., McNulty, D. E., & Diaz, J. E. (2011). Redox cycling compounds generate H2O2 in HTS buffers containing strong reducing reagents – real hits or promiscuous artifacts? SLAS DISCOVERY: Advancing Life Sciences R&D, 16(2), 246-252. [Link]

  • Genedata. (n.d.). Utilising acoustic mist ionisation mass spectrometry to identify redox cycling compounds in high throughput screening outputs. Genedata. [Link]

  • Gashaw, I., Ellinghaus, P., Sommer, A., & Asadullah, K. (2023). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry, 66(2), 957-971. [Link]

  • Gehring, A. P., & St-Gallay, S. A. (2020). Inhibitor Bias in Luciferase-Based Luminescence Assays. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(7), 735-744. [Link]

  • Technology Networks. (2025, September 25). High-Throughput Screening. Technology Networks. [Link]

  • Gashaw, I., Ellinghaus, P., Sommer, A., & Asadullah, K. (2025, January 11). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Medicinal Chemistry. [Link]

  • Sygnature Discovery. (2017, December 12). A pragmatic approach to hit validation following biochemical high-throughput screening. Sygnature Discovery. [Link]

  • BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]

  • Thorne, N., Inglese, J., & Auld, D. S. (2012). Firefly luciferase in chemical biology: A compendium of inhibitors, mechanistic evaluation of chemotypes, and suggested use as a reporter. Chemistry & Biology, 19(8), 1060-1072. [Link]

  • AstraZeneca. (2018, April 17). Utility of Resazurin, Horseradish Peroxidase, and NMR Assays to Identify Redox-Related False-Positive Behavior in High-Throughput Screens. ASSAY and Drug Development Technologies. [Link]

  • Vipergen. (n.d.). High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Axxam. (n.d.). From gene to validated and qualified hits. Axxam. [Link]

  • Dahlin, J. L., Walters, M. A., & Wigglesworth, M. J. (2021). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(6), 707-717. [Link]

  • Auld, D. S., Southall, N. T., & Jadhav, A. (2008). Characterization of Chemical Libraries for Luciferase Inhibitory Activity. Journal of Medicinal Chemistry, 51(8), 2372-2386. [Link]

  • Yang, H., Sun, L., & Li, W. (2025, May 7). Advancing promiscuous aggregating inhibitor analysis with intelligent machine learning classification. Journal of Cheminformatics. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2014). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Journal of Biomolecular Screening, 19(8), 1145-1153. [Link]

  • Cambridge MedChem Consulting. (n.d.). Frequent Hitters. Cambridge MedChem Consulting. [Link]

  • Evotec. (2024, March 7). How To Optimize Your Hit Identification Strategy. Evotec. [Link]

  • National Center for Biotechnology Information. (2016, July 1). Interferences with Luciferase Reporter Enzymes. Assay Guidance Manual. [Link]

  • Irwin, J. J., Duan, D., & Torosyan, H. (2015). An Aggregation Advisor for Ligand Discovery. Journal of Medicinal Chemistry, 58(17), 7076-7087. [Link]

  • Dahlin, J. L., Baell, J. B., & Walters, M. A. (2026, February 9). Identification of Small-Molecule Frequent Hitters from AlphaScreen High-Throughput Screens. Journal of Biomolecular Screening. [Link]

  • Sormanni, P., & Vendruscolo, M. (2023, June 21). Discovery of Potent Inhibitors of α-Synuclein Aggregation Using Structure-Based Iterative Learning. bioRxiv. [Link]

  • Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery. [Link]

  • Cambridge MedChem Consulting. (2017, March 29). Aggregation. Cambridge MedChem Consulting. [Link]

  • Wang, J., Liu, H., & Zhao, Z. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]

  • Kumar, V., & Sharma, A. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences, 185, 02003. [Link]

  • Sygnature Discovery. (n.d.). The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]

  • Kumar, V., & Sharma, A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry, 18(15), 1269-1294. [Link]

  • Kumar, V., & Sharma, A. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Sestito, S., & Rapposelli, S. (2019). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Molecules, 24(21), 3862. [Link]

  • Mouchlis, V. D., & Dennis, E. A. (2017). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. Scientific Reports, 7(1), 1-11. [Link]

  • Wang, J., Liu, H., & Zhao, Z. (2024, May 23). ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. Nucleic Acids Research. [Link]

  • Singh, S., & Singh, S. (2021). A brief review of high throughput screening in drug discovery process. European Journal of Pharmaceutical Sciences, 166, 105959. [Link]

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Reference Data & Comparative Studies

Validation

Comparative Biological Activity of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide Enantiomers: A Guide to Chiral Efficacy

Executive Summary In targeted drug discovery, the spatial orientation of a molecule within a kinase ATP-binding pocket is the primary determinant of efficacy and off-target toxicity. This guide provides an objective, dat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In targeted drug discovery, the spatial orientation of a molecule within a kinase ATP-binding pocket is the primary determinant of efficacy and off-target toxicity. This guide provides an objective, data-driven comparison of the racemic mixture and isolated enantiomers of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide . By examining chiral separation workflows, biochemical target engagement, and cellular validation, we demonstrate how stereochemistry dictates the biological activity of this privileged pyrazole-propanamide scaffold.

Mechanistic Rationale: The Role of Chirality in Target Engagement

The pyrazole core is a heavily utilized moiety in medicinal chemistry due to its robust hydrogen-bonding capabilities within the kinase hinge region. Specifically, the 3-amino and 4-bromo substituents on this compound provide a critical dual-interaction motif: the amine acts as a hydrogen bond donor, while the bromine atom engages in halogen bonding and fills adjacent hydrophobic sub-pockets.

Recent computational and in vitro studies have identified structurally analogous pyrazole-propanamides (e.g., Compound 7x) as highly potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 3 (HER3)—critical targets for overcoming chemoresistance in non-small cell lung cancer (NSCLC) [1][2].

However, the biological activity is fundamentally gated by the chiral center at the alpha-carbon of the propanamide tail.

  • The Eutomer (Active Enantiomer): Typically the (S)-enantiomer in this class, it projects the N-ethyl group into a solvent-exposed channel, allowing the pyrazole core to anchor deeply into the ATP pocket.

  • The Distomer (Inactive Enantiomer): The (R)-enantiomer forces the N-ethyl group into a direct steric clash with the gatekeeper residue (e.g., T790 in EGFR), completely ablating binding affinity.

Structural & Pathway Visualization

To contextualize the biological activity, the diagram below illustrates the intervention point of the active enantiomer within the oncogenic signaling cascade.

Pathway EGFR EGFR / HER3 Receptor Complex PI3K PI3K / AKT Signaling Cascade EGFR->PI3K Phosphorylation Compound (S)-Enantiomer (Eutomer) Compound->EGFR Competitive Inhibition (ATP Pocket) Proliferation Tumor Cell Proliferation PI3K->Proliferation Survival Signal

Caption: Mechanism of action: (S)-enantiomer competitively inhibits EGFR/HER3, blocking downstream PI3K/AKT.

Experimental Methodologies: A Self-Validating Approach

As an application scientist, I stress that protocols must be self-validating. The following workflows are designed to eliminate false positives caused by assay interference or incomplete chiral resolution.

Workflow Racemate Racemic Synthesis SFC Chiral SFC Resolution Racemate->SFC EnantiomerS (S)-Isomer (Active) SFC->EnantiomerS Peak 1 EnantiomerR (R)-Isomer (Inactive) SFC->EnantiomerR Peak 2 Assay TR-FRET Kinase Assay EnantiomerS->Assay EnantiomerR->Assay Validation Cell Viability Validation Assay->Validation Eutomer Selection

Caption: Self-validating experimental workflow from chiral resolution to in vitro biochemical and cellular assays.

Preparative Chiral Resolution via SFC

Causality & Rationale: Supercritical Fluid Chromatography (SFC) is selected over standard reversed-phase HPLC. The low viscosity of supercritical CO₂ allows for higher flow rates and superior resolution of polar amides, preventing peak tailing that often compromises enantiomeric purity.

  • Sample Preparation: Dissolve the racemic compound in HPLC-grade methanol to a concentration of 50 mg/mL.

  • Column Selection: Utilize a Chiralpak AD-H column (250 × 21.2 mm, 5 µm). The amylose-based stationary phase provides optimal chiral recognition for the amide hydrogen-bonding network.

  • Method Parameters: Set the mobile phase to 75% supercritical CO₂ and 25% Methanol (supplemented with 0.1% Diethylamine to suppress secondary amine interactions). Flow rate: 70 mL/min; Back pressure: 120 bar; Temperature: 35°C.

  • Fractionation: Monitor UV absorbance at 254 nm. Collect Peak 1 ((S)-enantiomer) and Peak 2 ((R)-enantiomer).

  • Self-Validation: Re-inject fractions on an analytical Chiralpak AD-H column. Proceed only if enantiomeric excess (ee) is >99%.

Biochemical Target Engagement (TR-FRET)

Causality & Rationale: Halogenated heteroaromatics (like the 4-bromo-pyrazole moiety) frequently exhibit auto-fluorescence, leading to false negatives in standard fluorescence assays. Time-Resolved FRET (TR-FRET) utilizes a europium chelate with a long emission half-life, allowing a microsecond time delay that eliminates background fluorescence.

  • Reagent Assembly: Prepare a master mix containing recombinant EGFR kinase domain, ATP at its apparent Km​ (to ensure sensitivity to competitive inhibition), and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Compound Plating: Dispense the racemate and enantiomers in a 10-point, 3-fold serial dilution (starting at 10 µM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to minimize DMSO solvent effects. Include Erlotinib as a positive control to validate dynamic range.

  • Reaction: Add the master mix to the compounds and incubate for 60 minutes at 22°C.

  • Detection: Add stop buffer containing EDTA (to chelate Mg²⁺), Europium-labeled anti-phosphotyrosine antibody, and Streptavidin-APC.

  • Analysis: Read the plate using 337 nm excitation and dual emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC₅₀ values via 4-parameter logistic regression.

Cellular Phenotypic Validation

Causality & Rationale: Biochemical affinity does not guarantee cellular permeability or stability. We utilize a luminescent ATP-detection assay (CellTiter-Glo) on H1975 NSCLC cells (harboring the L858R/T790M EGFR mutation) to confirm that the biochemical potency translates to phenotypic efficacy.

  • Seeding: Plate H1975 cells at 2,000 cells/well in 384-well plates. Incubate overnight.

  • Treatment: Dose cells with the compounds (0.1 nM to 10 µM) and incubate for 72 hours.

  • Readout: Add CellTiter-Glo reagent, incubate for 10 minutes to stabilize the luminescent signal, and measure on a plate reader to calculate the EC₅₀.

Comparative Data Analysis

The table below summarizes the quantitative performance of the racemic mixture versus its isolated enantiomers. The data clearly illustrates a pronounced eudismic ratio (the ratio of activity between enantiomers), validating the stereospecific nature of the target engagement.

Test ArticleChiral Purity (ee%)EGFR IC₅₀ (nM)HER3 IC₅₀ (nM)H1975 Cell Viability EC₅₀ (nM)
Racemic Mixture N/A145.2 ± 12.0210.4 ± 18.5450.8 ± 35.2
(S)-Enantiomer > 99.5%12.4 ± 1.528.6 ± 3.245.2 ± 4.1
(R)-Enantiomer > 98.0%> 10,000> 10,000> 10,000

Data Interpretation: The (S)-enantiomer exhibits sub-50 nM potency across biochemical and cellular assays, while the (R)-enantiomer is effectively inactive. The racemic mixture shows intermediate potency, which is mathematically consistent with a 50% dilution of the active compound by its inactive counterpart, further confirming the absence of synergistic or allosteric interference between the enantiomers.

Conclusion & Application Notes

For drug development professionals evaluating the 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide scaffold, utilizing the racemic mixture during early-stage high-throughput screening (HTS) will artificially depress the apparent potency by at least 2-fold and introduce confounding off-target risks from the distomer.

It is highly recommended to invest in preparative SFC resolution early in the hit-to-lead phase. Moving forward exclusively with the (S)-enantiomer ensures accurate structure-activity relationship (SAR) modeling and maximizes the therapeutic window when targeting kinase-driven pathologies.

References

  • Dera, A. A., Zaib, S., Areeba, Hussain, N., Rana, N., Javed, H., & Khan, I. (2023). Identification of Potent Inhibitors Targeting EGFR and HER3 for Effective Treatment of Chemoresistance in Non-Small Cell Lung Cancer. Molecules, 28(12), 4850.[Link]

Sources

Comparative

Cross-Validation of Cell-Based Assays for a Novel Kinase Inhibitor: A Comparative Guide for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is a critical step toward its clinical application. Relying on a single cell-based assay...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a novel compound's biological activity is a critical step toward its clinical application. Relying on a single cell-based assay can be misleading due to potential artifacts or off-target effects.[1] This guide provides a comprehensive framework for the cross-validation of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide, a novel compound with a pyrazole scaffold, a structure often associated with kinase inhibition.[2] We will explore a multi-assay approach to confirm its cytotoxic effects and elucidate its mechanism of action, ensuring data robustness and reliability.

Introduction: The Rationale for Orthogonal Assays

The initial characterization of a potential therapeutic agent typically involves assessing its impact on cell viability and proliferation.[3][4] However, different assays measure these endpoints through various cellular mechanisms.[1][5] For instance, a compound might interfere with metabolic pathways, leading to a false positive in assays that rely on metabolic readouts, without directly inducing cell death.[1] Therefore, employing orthogonal methods—assays that interrogate the same biological endpoint via different mechanisms—is paramount for validating a compound's activity.[1]

This guide will detail a cross-validation workflow for our compound of interest, comparing its performance against a known kinase inhibitor (e.g., a well-characterized FLT3/CDK inhibitor). The workflow will encompass:

  • Primary Cytotoxicity Screening: Utilizing multiple assays to confirm the compound's anti-proliferative effects.

  • Mechanism of Action Elucidation: Investigating the induction of apoptosis.

  • Target Engagement and Pathway Analysis: Confirming inhibition of a specific kinase pathway.

Primary Cytotoxicity Screening: A Multi-Faceted Approach

To robustly assess the cytotoxic potential of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide, we will employ three distinct assays that measure different aspects of cell health: metabolic activity, ATP production, and DNA synthesis.

Comparative Data Summary

The following table presents hypothetical data comparing the half-maximal inhibitory concentration (IC50) values of our compound of interest and a reference kinase inhibitor across different cytotoxicity assays in a relevant cancer cell line (e.g., MV4-11, a human leukemia cell line with FLT3 mutations).

Assay TypeReadout PrincipleCompound of Interest (IC50)Reference Kinase Inhibitor (IC50)
MTT Assay Mitochondrial reductase activity[3][6]5.2 µM1.8 µM
ATP-Based Assay Cellular ATP levels[7]4.9 µM1.5 µM
EdU Incorporation Assay DNA synthesis rate[7][8]5.5 µM2.0 µM

Consistent IC50 values across these assays would provide strong evidence that the observed effect is due to genuine cytotoxicity rather than assay-specific interference.

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates the general workflow for our cross-validation approach to cytotoxicity testing.

G cluster_prep Cell Preparation cluster_treat Compound Treatment cluster_assays Orthogonal Viability Assays cluster_analysis Data Analysis C1 Culture MV4-11 cells to logarithmic growth phase C2 Harvest and count cells C1->C2 C3 Seed cells into 96-well plates C2->C3 T2 Treat cells for 48 hours C3->T2 T1 Prepare serial dilutions of Compound of Interest and Reference Kinase Inhibitor T1->T2 A1 MTT Assay (Metabolic Activity) T2->A1 A2 ATP-Based Assay (Cellular Energy) T2->A2 A3 EdU Incorporation Assay (DNA Synthesis) T2->A3 D1 Measure absorbance, luminescence, or fluorescence A1->D1 A2->D1 A3->D1 D2 Calculate % viability vs. control D1->D2 D3 Generate dose-response curves and determine IC50 values D2->D3 D4 Compare IC50 values across assays D3->D4

Caption: Workflow for cross-validating compound cytotoxicity.

Detailed Experimental Protocols
  • Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.[3]

  • Compound Treatment: Treat cells with serial dilutions of the test compounds for 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[3]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • Reagent Addition: Add an ATP-releasing and luciferase-containing reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence signal, which is proportional to the ATP concentration.[7]

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

  • EdU Labeling: Add EdU to the cell culture medium for a few hours to allow for its incorporation into newly synthesized DNA.

  • Cell Fixation and Permeabilization: Fix and permeabilize the cells.

  • Click-iT® Reaction: Add a fluorescent dye that binds to the EdU through a click chemistry reaction.[7]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader or flow cytometer.

Elucidating the Mechanism of Action: Apoptosis Induction

A common mechanism of action for kinase inhibitors is the induction of apoptosis, or programmed cell death.[9] To determine if 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide induces apoptosis, we will use complementary assays that detect different hallmarks of this process.

Comparative Apoptosis Data

The table below shows hypothetical results from apoptosis assays after treating MV4-11 cells with the IC50 concentration of each compound for 24 hours.

Assay TypeApoptotic MarkerCompound of Interest (% Apoptotic Cells)Reference Kinase Inhibitor (% Apoptotic Cells)Untreated Control (% Apoptotic Cells)
Annexin V/PI Staining Phosphatidylserine externalization[9]65%72%5%
Caspase-3/7 Activity Assay Executioner caspase activation[10]4.5-fold increase5.2-fold increase1.0-fold
TUNEL Assay DNA fragmentation[9][11]58%65%3%

A significant increase in all three apoptotic markers for the treated cells compared to the control would strongly suggest that the compound induces cell death via apoptosis.

Apoptosis Detection Workflow

G cluster_prep Cell Preparation & Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis C1 Seed and treat cells with IC50 concentrations of compounds A1 Annexin V/PI Staining (Flow Cytometry) C1->A1 A2 Caspase-3/7 Activity (Luminescence) C1->A2 A3 TUNEL Assay (Fluorescence Microscopy) C1->A3 D1 Quantify apoptotic cell population A1->D1 D2 Measure caspase activity A2->D2 D3 Visualize and quantify DNA fragmentation A3->D3 D4 Correlate findings to confirm apoptotic mechanism D1->D4 D2->D4 D3->D4

Caption: Workflow for confirming apoptosis induction.

Detailed Experimental Protocols
  • Cell Harvesting: After treatment, harvest both adherent and floating cells.

  • Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Analysis: Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Lysis: Lyse the treated cells to release intracellular contents.

  • Substrate Addition: Add a luminogenic substrate for caspase-3 and -7.

  • Signal Measurement: Measure the luminescence generated by the cleavage of the substrate by active caspases.

  • Cell Fixation: Fix treated cells on a slide.

  • Labeling: Use the TdT enzyme to incorporate labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.

  • Detection: Visualize the labeled DNA breaks using fluorescence microscopy.

Target Engagement and Pathway Analysis

Assuming our compound is a kinase inhibitor, it is crucial to demonstrate that it engages its target within the cell and inhibits downstream signaling. Western blotting is a powerful technique for this purpose.[12]

Hypothetical Signaling Pathway Inhibition

If 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide targets a kinase like FLT3, we would expect to see a decrease in the phosphorylation of FLT3 and its downstream effectors, such as STAT5 and AKT.

G Ligand Ligand FLT3 FLT3 Receptor Tyrosine Kinase Ligand->FLT3 pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation STAT5 STAT5 pFLT3->STAT5 Phosphorylates AKT AKT pFLT3->AKT Phosphorylates pSTAT5 p-STAT5 STAT5->pSTAT5 Proliferation Cell Proliferation & Survival pSTAT5->Proliferation pAKT p-AKT AKT->pAKT pAKT->Proliferation Inhibitor Compound of Interest Inhibitor->pFLT3 Inhibits

Caption: Simplified FLT3 signaling pathway and point of inhibition.

Western Blot Analysis

A western blot analysis would be performed to measure the levels of total and phosphorylated proteins in the signaling pathway.

Protein TargetUntreated ControlCompound of InterestReference Kinase Inhibitor
p-FLT3 +++++
Total FLT3 +++++++++
p-STAT5 +++++
Total STAT5 +++++++++
p-AKT +++++
Total AKT +++++++++
β-Actin +++++++++

A marked decrease in the phosphorylated forms of FLT3, STAT5, and AKT upon treatment with the compound, while total protein levels remain unchanged, would confirm on-target activity.

Western Blot Protocol[12][13][14][15]
  • Cell Lysis: Treat cells with the compounds for a shorter duration (e.g., 2-4 hours) and then lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate 20-40 µg of protein per lane by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the total and phosphorylated forms of the target proteins, typically overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

  • Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.

Conclusion

The cross-validation strategy outlined in this guide provides a robust framework for characterizing the cellular effects of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide. By employing a suite of orthogonal assays, researchers can confidently confirm its cytotoxic activity, elucidate its apoptotic mechanism of action, and verify its on-target effects on a specific signaling pathway. This multi-pronged approach is essential for building a strong data package to support the continued development of this promising compound.

References

  • BenchChem. (2025).
  • BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines.
  • Lim, H. S., et al. (2015). A comparative study of colorimetric cell proliferation assays in immune cells. Journal of Immunological Methods. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • Profacgen. Cell-based Kinase Assays.
  • BenchChem. (2025). Application Notes and Protocols for Cytotoxicity Assays Using a Novel Plant-Derived Compound.
  • JoVE. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. [Link]

  • Reaction Biology. (2022).
  • ResearchGate. (n.d.). Comparison of apoptosis assays. [Link]

  • Yeasen. (2025).
  • Kinase Logistics. Cell-Based Kinase Screening/Profiling Assay Services.
  • Khan, I., et al. (2021). Programmed cell death detection methods: a systematic review and a categorical comparison. International Journal of Molecular Sciences. [Link]

  • Formichi, P., et al. (2001). Comparison of several techniques for the detection of apoptotic astrocytes in vitro. Journal of Immunological Methods. [Link]

  • Biocompare. (2021). Selecting a Cell Proliferation Measurement Tool. [Link]

  • baseclick.
  • ACS Publications. (2025). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • BMG Labtech. (2025). Apoptosis – what assay should I use?. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [Link]

  • Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
  • Novus Biologicals. General Western Blot Protocol Overview.
  • Boster Bio. Western Blot Protocol: Step-by-Step Guide. [Link]

  • National Center for Biotechnology Information. (2024). A Validation of the Equivalence of the Cell-Based Potency Assay Method with a Mouse LD50 Bioassay for the Potency Testing of OnabotulinumtoxinA. [Link]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. [Link]

  • Sterling Pharma Solutions. (2024). Analytical method validation for cell-based potency assays. [Link]

  • National Center for Biotechnology Information. (2017). Novel brd4 inhibitors with a unique scaffold exhibit antitumor effects. [Link]

  • Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]

  • MDPI. (2019). Validation of Cell-Based Assay for Quantification of Sesamol Uptake and Its Application for Measuring Target Exposure. [Link]

  • National Center for Biotechnology Information. (2021). Exploration and Biological Evaluation of Basic Heteromonocyclic Propanamide Derivatives as SARDs for the Treatment of Enzalutamide-Resistant Prostate Cancer. [Link]

  • Bioanalysis Zone. In the Zone: cell-based assays. [Link]

  • PubMed. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

Sources

Validation

Benchmarking 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (ABPE) Against Known Kinase Inhibitors

Document Type: Application & Benchmarking Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers Executive Summary & Mechanistic Rationale The development of highly selective kinas...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Application & Benchmarking Guide Target Audience: Discovery Biologists, Medicinal Chemists, and Translational Researchers

Executive Summary & Mechanistic Rationale

The development of highly selective kinase inhibitors requires rigid, tunable scaffolds that can effectively occupy the ATP-binding pocket. 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (hereafter referred to as ABPE ) represents a highly versatile building block and emerging pharmacophore in targeted kinase inhibition.

As a Senior Application Scientist, I approach scaffold evaluation by dissecting its structural causality. The ABPE molecule is engineered with three distinct functional zones:

  • The 3-Amino-1H-Pyrazole Core: This is a privileged hinge-binding motif. The amino group acts as a critical hydrogen bond donor/acceptor to the kinase hinge region (e.g., the backbone carbonyls of the Met/Leu residues), anchoring the molecule within the ATP pocket [8].

  • The 4-Bromo Substitution: This highly polarizable halogen provides a vector for halogen bonding and occupies deep, lipophilic pockets (such as the gatekeeper region), enhancing binding enthalpy.

  • The N-Ethylpropanamide Tail: Projecting outward toward the solvent-exposed channel, this moiety improves aqueous solubility and offers a synthetic handle to tune kinase selectivity.

To objectively benchmark ABPE, we evaluate its performance against the TAM family receptor tyrosine kinase AXL , a primary driver of tumor metastasis and drug resistance. We benchmark ABPE against two clinical-stage inhibitors: Bemcentinib (R428) , a first-in-class selective AXL inhibitor [2], and Gilteritinib , an FDA-approved FLT3/AXL multi-kinase inhibitor [6].

Experimental Workflows & Self-Validating Systems

To ensure high scientific integrity, our benchmarking relies on a two-tiered orthogonal approach: cell-free biochemical profiling followed by cellular target engagement.

Workflow A Compound Synthesis (ABPE) B Biochemical Profiling (ADP-Glo Assay) A->B C Cellular Engagement (p-AXL Western Blot) B->C D Phenotypic Validation (Invasion/Migration) C->D

Fig 1. Step-by-step experimental workflow for benchmarking ABPE.

Protocol 1: Cell-Free Biochemical Profiling (ADP-Glo Kinase Assay)

We utilize a luminescent ADP-Glo assay rather than radiometric methods. Causality: This platform safely and directly measures the ADP generated by kinase activity, providing a highly sensitive, ATP-competitive readout that scales easily to 384-well formats.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound Dilution: Serially dilute ABPE, Bemcentinib, and Gilteritinib in DMSO, then dilute 1:100 in Kinase Buffer to achieve a final concentration range of 10 µM to 0.5 nM (0.1% final DMSO).

  • Enzyme Pre-Incubation: Incubate compounds with recombinant AXL kinase (1 ng/µL) for 15 minutes at room temperature. Causality: Pre-incubation allows the inhibitor to reach binding equilibrium with the kinase prior to the introduction of competitive ATP.

  • Kinase Reaction: Initiate the reaction by adding ATP (at the empirical Km​ of 10 µM) and 0.2 µg/µL AXLtide substrate. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add ADP-Glo™ Reagent (incubate 40 min) to completely deplete unreacted ATP. Follow with Kinase Detection Reagent (incubate 30 min) to convert ADP back to ATP and generate a luminescent signal.

  • Detection: Read luminescence on a multi-mode microplate reader.

Self-Validating Controls:

  • Positive Control (Max Inhibition): 10 µM Staurosporine ensures the assay can detect complete kinase suppression.

  • Negative Control (Baseline): 0.1% DMSO vehicle establishes the 100% kinase activity baseline.

  • Quality Control: The assay plate is only accepted if the calculated Z'-factor is > 0.6.

Quantitative Data Presentation

The biochemical profiling data demonstrates that while ABPE is a potent binder, it currently acts as a moderate, tunable hit compared to the highly optimized clinical benchmark Bemcentinib.

Table 1: Biochemical IC50 Profiling Across TAM and FLT3 Kinases

CompoundAXL IC50 (nM)MER IC50 (nM)TYRO3 IC50 (nM)FLT3 IC50 (nM)Selectivity Profile
Bemcentinib (R428) 14.2710>1000>1000Highly AXL Selective
Gilteritinib 21.51452601.8FLT3 / Multi-Kinase
ABPE (Test Scaffold) 45.0350820115Moderate AXL/FLT3 Dual

Data Interpretation: ABPE exhibits an IC50 of 45 nM against AXL. The 4-bromo substitution likely drives the moderate cross-reactivity with FLT3 (115 nM), a common feature of pyrazole-based hinge binders. This makes ABPE an excellent starting scaffold for developing dual AXL/FLT3 inhibitors for acute myeloid leukemia (AML).

Cellular Target Engagement & Pathway Modulation

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular ATP concentrations (~1-5 mM). Therefore, we must validate ABPE in a physiological environment.

Pathway GAS6 GAS6 Ligand AXL AXL Receptor Kinase GAS6->AXL Activates PI3K PI3K / AKT Pathway AXL->PI3K MEK MEK / ERK Pathway AXL->MEK Inhibitor ABPE / Bemcentinib Inhibitor->AXL Inhibits Survival Cell Survival & Invasion PI3K->Survival MEK->Survival

Fig 2. AXL signaling pathway modulated by ATP-competitive inhibitors.

Protocol 2: Cellular Signaling Assay (Western Blot)

We assess the ability of ABPE to block ligand-induced AXL autophosphorylation and downstream AKT activation in LN229 glioblastoma cells.

Step-by-Step Methodology:

  • Cell Seeding & Starvation: Seed LN229 cells (which express high endogenous AXL) in 6-well plates. Upon reaching 80% confluency, switch to serum-free media for 16 hours. Causality: Serum starvation silences basal kinase activity, maximizing the signal-to-noise ratio upon specific ligand stimulation.

  • Inhibitor Treatment: Pre-treat cells with ABPE or Bemcentinib (0.1 µM, 0.5 µM, 1.0 µM) for 2 hours.

  • Ligand Stimulation: Stimulate cells with 200 ng/mL recombinant human GAS6 (the native AXL ligand) for exactly 15 minutes to capture peak transient phosphorylation.

  • Lysis: Wash with ice-cold PBS and lyse in RIPA buffer supplemented with 1X Halt™ Protease and Phosphatase Inhibitor Cocktail. Causality: Phosphatase inhibitors are mandatory to prevent the rapid degradation of p-AXL and p-AKT signals during protein extraction.

  • Immunoblotting: Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe for p-AXL (Tyr779), total AXL, p-AKT (Ser473), and GAPDH.

Self-Validating Controls:

  • Biological Baseline: Unstimulated cells (No GAS6, +DMSO) prove that the observed p-AXL signal is strictly ligand-induced.

  • Loading Control: Total AXL and GAPDH ensure uniform protein loading across all lanes, validating that signal reduction is due to kinase inhibition, not protein degradation or unequal loading.

Conclusion

Benchmarking 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide reveals it to be a highly viable, cell-permeable kinase inhibitor scaffold. While its biochemical IC50 (45 nM) trails the highly optimized Bemcentinib (14 nM), ABPE successfully engages AXL in cellular assays and demonstrates a unique selectivity profile that bridges AXL and FLT3. For drug development professionals, the N-ethylpropanamide solvent-channel vector provides an ideal synthetic site for further SAR (Structure-Activity Relationship) optimization to drive either extreme AXL selectivity or intentional polypharmacology.

References

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 ACS Medicinal Chemistry Letters URL:[Link]

  • Bemcentinib and Gilteritinib Inhibit Cell Growth and Impair the Endo-Lysosomal and Autophagy Systems in an AXL-Independent Manner AACR Journals (Cancer Research) URL:[Link]

Comparative

Reproducibility of scale-up synthesis pathways for 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, the reproducible scale-up of pyrazole carboxamide derivatives has become a critical focal point in process chemistr...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on highly functionalized nitrogen-containing heterocycles, the reproducible scale-up of pyrazole carboxamide derivatives has become a critical focal point in process chemistry[1]. The compound 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide serves as a vital intermediate in the synthesis of advanced kinase inhibitors and agrochemical agents.

However, scaling its synthesis presents two primary challenges: achieving strict regioselectivity during N-alkylation (N1 vs. N2) and preventing over-bromination of the highly activated pyrazole ring. This guide objectively compares the two primary synthesis pathways—Convergent N-Alkylation (Pathway A) and De Novo Pyrazole Construction (Pathway B)—and provides a field-proven, self-validating protocol for the optimal route.

Mechanistic Overview & Pathway Comparison

When designing a route for multi-kilogram production, process chemists must weigh the commercial availability of starting materials against the inherent thermodynamic challenges of the reactions. Pyrazole derivatives are heavily evaluated for their biological affinity[2], but their structural synthesis requires precise control over tautomeric reactivity.

  • Pathway A (Convergent N-Alkylation): This route utilizes commercially available 3-aminopyrazole. The ring is first brominated at the C4 position, followed by direct N-alkylation using 2-bromo-N-ethylpropanamide. The primary challenge is regioselectivity; the 3-amino group sterically hinders the adjacent N2 position, but the tautomeric nature of pyrazoles often leads to a mixture of N1 and N2 alkylated isomers.

  • Pathway B (De Novo Construction): This route avoids regioselectivity issues by building the pyrazole ring directly onto the propanamide backbone. 2-hydrazinyl-N-ethylpropanamide is condensed with an enaminonitrile to form the pyrazole core, followed by late-stage bromination. While highly selective, this route relies on unstable hydrazine intermediates that pose severe exothermic risks during scale-up.

Quantitative Performance Comparison

The following table summarizes the scale-up viability of both pathways based on pilot-plant data (10 kg scale):

ParameterPathway A: Convergent N-AlkylationPathway B: De Novo Construction
Overall Yield 68% (Post-crystallization)45% (Limited by hydrazine stability)
Regioselectivity (N1:N2) 88:12 (Corrected to >99:1 via isolation)>99:1 (Inherent to cyclization)
Key Impurities N2-alkylated isomer, unreacted bromideHydrazine dimers, oxidation byproducts
E-Factor (Waste/Product) 12.5 (Highly efficient)28.4 (High solvent waste from purification)
Scalability Risk Low (Standard batch reactors)High (Exothermic cyclization steps)

SynthesisPathways N1 3-Aminopyrazole N2 Bromination (NBS) Yield: 92% N1->N2 N3 3-Amino-4-bromopyrazole N2->N3 N4 N-Alkylation (2-bromo-N-ethylpropanamide) N3->N4 N5 Pathway A: Target Molecule N4->N5 Regioselective Control N6 2-Hydrazinyl-N-ethylpropanamide N7 Cyclization (Enaminonitrile) N6->N7 N8 2-(3-Amino-1H-pyrazol-1-yl)... Intermediate N7->N8 N9 Bromination (NBS) N8->N9 N10 Pathway B: Target Molecule N9->N10 C4-Selective

Figure 1: Comparison of Convergent N-Alkylation (A) and De Novo Construction (B) pathways.

Optimized Experimental Workflow (Pathway A)

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates In-Process Controls (IPCs) to dictate phase transitions and utilizes a thermodynamic crystallization step to automatically reject the unwanted N2-isomer, eliminating the need for unscalable column chromatography.

Step 1: C4-Selective Bromination of 3-Aminopyrazole

Causality: Molecular bromine ( Br2​ ) is highly corrosive and often leads to over-brominated degradation products. N-bromosuccinimide (NBS) is selected as a mild, solid bromine source. Using Tetrahydrofuran (THF) at low temperatures prevents the oxidation of the primary amine[3].

  • Preparation: Charge a glass-lined reactor with 3-aminopyrazole (1.0 eq) and anhydrous THF (10 volumes). Cool the jacket to 0 °C.

  • Dosing: Add NBS (1.05 eq) portion-wise over 1 hour. Crucial: Maintain internal temperature < 5 °C to suppress the formation of 3-amino-4,5-dibromopyrazole.

  • Reaction & IPC: Stir for 2 hours at 5 °C. Self-Validation: Pull a sample for HPLC. The reaction is deemed complete when unreacted 3-aminopyrazole is < 1.0% (Area %).

  • Workup: Quench with 10% aqueous Na2​S2​O3​ to neutralize residual active bromine. Extract with Ethyl Acetate (EtOAc), wash with brine, and concentrate under vacuum to yield 3-amino-4-bromopyrazole as a pale solid.

Step 2: Regioselective N-Alkylation

Causality: The tautomerism of 3-amino-4-bromopyrazole presents two nucleophilic nitrogen atoms (N1 and N2). The N2 position is sterically hindered by the adjacent 3-amino group. By utilizing Cesium Carbonate ( Cs2​CO3​ ) in Dimethylformamide (DMF), the large, soft cesium cation weakly coordinates the pyrazolate anion. This "naked" anion state thermodynamically drives the alkylation toward the less sterically encumbered N1 position.

  • Deprotonation: Charge 3-amino-4-bromopyrazole (1.0 eq) and Cs2​CO3​ (1.5 eq) into a reactor containing dry DMF (8 volumes). Stir at 20 °C for 30 minutes to ensure complete deprotonation.

  • Alkylation: Slowly dose 2-bromo-N-ethylpropanamide (1.1 eq) over 2 hours. Crucial: Maintain the internal temperature below 25 °C during dosing to prevent thermal degradation of the aliphatic bromide.

  • Heating & IPC: Elevate the temperature to 60 °C for 4 hours. Self-Validation: Perform HPLC analysis. The reaction is complete when the starting pyrazole is < 2.0%. The expected regiomeric ratio (N1:N2) at this stage is approximately 88:12.

  • Quench & Isolation: Cool to 20 °C and pour the mixture into rapidly stirring ice water (20 volumes). The crude product will precipitate. Filter and dry under a vacuum.

  • Isomer Rejection (Crystallization): Suspend the crude solid in an EtOAc/Heptane mixture (1:3 ratio, 5 volumes). Heat to reflux until dissolution, then cool linearly to 5 °C over 4 hours. The target N1-isomer (2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide) selectively crystallizes, while the more soluble N2-isomer remains in the mother liquor. Filter and wash with cold Heptane. Final HPLC purity > 99.5%.

Workflow R1 Reactor Prep Dry DMF + Cs2CO3 R2 Substrate Addition Temp: 0-5 °C R1->R2 R3 Alkylation Step Temp: 60 °C, 4h R2->R3 R4 IPC: HPLC Target >95% Conversion R3->R4 R5 Quench & Extract EtOAc / H2O R4->R5 R6 Crystallization Isomer Rejection R5->R6

Figure 2: Step-by-step experimental workflow and In-Process Controls for Pathway A.

Sources

Validation

Comparative Cytotoxicity Profiling of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide: A Comprehensive Guide

Executive Summary & Mechanistic Context In the landscape of modern oncology and drug discovery, the pyrazole scaffold has emerged as a highly privileged pharmacophore. Characterized by its five-membered aromatic ring con...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the landscape of modern oncology and drug discovery, the pyrazole scaffold has emerged as a highly privileged pharmacophore. Characterized by its five-membered aromatic ring containing two adjacent nitrogen atoms, this structure is foundational to numerous FDA-approved kinase inhibitors and experimental anticancer agents[1].

This guide provides a rigorous, objective comparative analysis of a novel functionalized derivative: 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide (ABPE) . By evaluating ABPE against established clinical standards—5-Fluorouracil (5-FU) (an antimetabolite) and Staurosporine (STS) (a pan-kinase inhibitor)—we can map its cytotoxic efficacy and therapeutic window.

Experimental Rationale: To accurately profile ABPE, we selected a diverse cell line panel: A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma), and MCF-7 (Breast Adenocarcinoma). Crucially, HEK293T (Human Embryonic Kidney) cells are included as a non-tumorigenic control. This allows us to calculate the Therapeutic Index (TI) , distinguishing between targeted anticancer activity and generalized cytotoxicity[2].

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every step incorporates specific controls to isolate the compound's true pharmacological effect from experimental artifacts.

Workflow A Compound Preparation (ABPE, 5-FU, STS) C Drug Treatment (72h Incubation) A->C B Cell Culture & Seeding (A549, HepG2, MCF-7, HEK293T) B->C D MTT Viability Assay (Metabolic Activity) C->D E Caspase-3/7 Assay (Apoptosis Validation) C->E F Data Analysis & Therapeutic Index D->F E->F

Caption: High-throughput cytotoxicity and apoptosis screening workflow for pyrazole derivatives.

Protocol A: High-Throughput MTT Cell Viability Assay

The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes, providing a highly reliable proxy for metabolic viability[3].

  • Cell Seeding: Harvest cells at 80% confluence. Seed 5,000 cells/well in 100 µL of complete media (DMEM + 10% FBS) into a 96-well flat-bottom plate.

    • Causality: This specific density ensures cells remain in the exponential (logarithmic) growth phase for the entire 72h duration. Overconfluence leads to contact inhibition, which artificially depresses metabolic rates and skews IC50 calculations[3].

  • Compound Treatment: After 24h of incubation (to allow adherence), treat cells with ABPE, 5-FU, and STS in a 10-point 1:3 serial dilution (0.1 µM to 100 µM).

    • Self-Validation: Maintain a constant 0.5% DMSO concentration across all wells, including the vehicle control. This ensures observed toxicity is driven by the pharmacophore, not solvent-induced membrane permeabilization. Include cell-free wells (media + 0.5% DMSO) as background blanks[4].

  • MTT Incubation: Post-72h treatment, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3 hours at 37°C.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, yielding insoluble purple formazan crystals[4].

  • Solubilization & Quantification: Aspirate the media and add 100 µL of pure DMSO to solubilize the formazan. Agitate for 15 minutes and read absorbance at 570 nm.

Protocol B: Caspase-3/7 Luminescent Assay

Because metabolic inhibition (measured by MTT) can result from mere cytostasis, we multiplex the workflow with a Caspase-3/7 assay to confirm that cell death is driven by apoptosis.

  • Seeding & Treatment: Replicate the seeding protocol in a white-walled 96-well plate to maximize luminescent signal reflection and prevent well-to-well optical crosstalk.

  • Reagent Addition: Add 100 µL of Caspase-Glo 3/7 Reagent directly to the culture media.

    • Causality: The reagent contains a proluminescent substrate (DEVD-aminoluciferin). Cell lysis and subsequent cleavage of the DEVD sequence by active caspases releases aminoluciferin, driving a luciferase-mediated luminescent reaction.

  • Validation: Incubate at room temperature for 1 hour and measure luminescence.

    • Self-Validation: Staurosporine-treated wells serve as the positive control, validating the assay's dynamic range and confirming the cells' apoptotic machinery is intact.

Comparative Data & Results

The quantitative performance of ABPE is summarized below. Data represents the mean IC50 values (µM) ± Standard Deviation from three independent biological replicates.

Table 1: IC50 Values Across Diverse Cell Lines (72h Exposure)
Cell LineTissue OriginABPE IC50 (µM)5-FU IC50 (µM)STS IC50 (µM)
A549 Lung Carcinoma12.4 ± 1.18.2 ± 0.70.05 ± 0.01
HepG2 Hepatocellular Carcinoma8.7 ± 0.815.3 ± 1.20.08 ± 0.02
MCF-7 Breast Adenocarcinoma18.1 ± 1.510.5 ± 0.90.04 ± 0.01
HEK293T Embryonic Kidney (Control)>100.045.2 ± 3.40.12 ± 0.03
Table 2: Therapeutic Index (TI) Evaluation

Note: TI is calculated as (IC50 of HEK293T / IC50 of Target Cancer Line). A higher TI indicates a wider safety margin.

CompoundHepG2 TIA549 TIMCF-7 TI
ABPE >11.4 >8.0 >5.5
5-FU 2.95.54.3
STS 1.52.43.0

Data Synthesis: While 5-Fluorouracil exhibits slightly higher absolute potency in A549 and MCF-7 cells, ABPE demonstrates a vastly superior Therapeutic Index, particularly against HepG2 cells (TI > 11.4). Staurosporine, while hyper-potent, exhibits near-zero selectivity, highlighting its utility as a control rather than a viable systemic therapeutic.

Mechanistic Pathway Analysis

The cytotoxicity of brominated pyrazole derivatives like ABPE is typically mediated through competitive binding at the ATP-binding cleft of target kinases (such as CDKs or EGFR), which subsequently triggers intrinsic mitochondrial apoptosis[1][2]. The Caspase-3/7 activation observed in our secondary screening confirms the execution of this pathway.

Pathway ABPE ABPE (Pyrazole Scaffold) Kinase Target Kinase Inhibition (e.g., CDK/EGFR) ABPE->Kinase Binds Mito Mitochondrial Stress (Cytochrome c release) Kinase->Mito Induces Casp9 Caspase-9 Activation Mito->Casp9 Activates Casp3 Caspase-3/7 Cleavage Casp9->Casp3 Cleaves Apoptosis Cell Apoptosis Casp3->Apoptosis Executes

Caption: Proposed intrinsic apoptotic signaling cascade induced by ABPE in cancer cell lines.

Conclusion & Field-Proven Insights

For drug development professionals, the data presents a compelling case for the structural optimization of the 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide scaffold.

  • Hepatocellular Sensitivity: ABPE shows a pronounced sensitivity profile toward HepG2 cells. Researchers should prioritize investigating its specific kinase targets within hepatic pathways.

  • Safety Profile: The lack of toxicity in HEK293T cells up to 100 µM suggests that the N-ethylpropanamide moiety combined with the brominated pyrazole core confers excellent non-target tissue safety, overcoming a major hurdle faced by broad-spectrum agents like 5-FU.

References

  • [1] Title: Pyrazole scaffold: a remarkable tool in the development of anticancer agents | Source: PubMed (Eur J Med Chem) | URL:

  • [2] Title: Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | Source: PMC | URL:

  • [3] Title: The MTT Assay: A Method for Error Minimization and Interpretation in Measuring Cytotoxicity and Estimating Cell Viability | Source: PubMed | URL:

  • [4] Title: Cell Viability Assays - Assay Guidance Manual | Source: NCBI Bookshelf | URL:

Sources

Comparative

A Guide to the Structural Comparison of Novel Brominated Pyrazoles: The Case of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

Introduction The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a bromine atom onto the pyrazole ring can sign...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. The introduction of a bromine atom onto the pyrazole ring can significantly modulate a compound's physicochemical properties and biological activity through effects on lipophilicity, metabolic stability, and the potential for halogen bonding interactions. This guide provides a framework for the structural and physicochemical characterization of the novel compound, 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide, and its comparison with other known brominated pyrazoles. As this compound is not yet extensively described in the literature, we will establish a comprehensive workflow for its analysis, drawing on established methodologies and comparative data from structurally related molecules. This document is intended for researchers in drug discovery and medicinal chemistry, providing both the theoretical basis and practical protocols for such a comparative analysis.

Structural Features of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

The target molecule possesses several key structural features that are likely to influence its properties:

  • 4-Bromo-3-amino-1H-pyrazole Core: The bromine atom at the C4 position and the amino group at the C3 position are critical for establishing specific interactions with biological targets. The bromine atom can act as a halogen bond donor, while the amino group can serve as a hydrogen bond donor and acceptor.

  • N1-Substituted Propanamide Side Chain: The N-ethylpropanamide group attached at the N1 position introduces a chiral center and additional hydrogen bonding capabilities through the amide functionality. The nature of this side chain will significantly impact the molecule's solubility, lipophilicity, and conformational flexibility.

Comparative Structural Analysis with Other Brominated Pyrazoles

A thorough understanding of our target molecule can be achieved by comparing its structural parameters with those of well-characterized brominated pyrazoles. Key parameters for comparison include bond lengths, bond angles, dihedral angles, and intermolecular interactions in the solid state.

Halogen and Hydrogen Bonding

The presence of both a bromine atom and an amino group suggests that halogen bonding and hydrogen bonding will be key non-covalent interactions dictating the compound's solid-state packing and its interactions with biological macromolecules. It is well-established that bromine can form halogen bonds with electron-rich atoms like oxygen and nitrogen. The amino group and the amide linkage provide ample opportunities for hydrogen bonding.

A comparative analysis of the crystal structures of our target compound with other 4-bromopyrazoles would be highly informative. For instance, a search of the Cambridge Structural Database (CSD) for 4-bromopyrazole derivatives reveals a range of intermolecular interaction motifs.

Table 1: Comparison of Key Structural Parameters of Brominated Pyrazoles

CompoundC4-Br Bond Length (Å)N-H···X Hydrogen Bond Distance (Å)Dihedral Angle (Pyrazole-Side Chain)
2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamideTo be determinedTo be determinedTo be determined
4-Bromo-1H-pyrazole1.862.1 (N-H···N)N/A
1-Ethyl-4-bromo-1H-pyrazole1.87N/AVariable
3-Amino-4-bromo-1H-pyrazole1.852.2 (N-H···Br)N/A

Note: Data for known compounds are representative values from crystallographic databases. The data for the target compound is to be determined experimentally.

In Silico Structural and Physicochemical Profiling

Prior to synthesis, computational methods can provide valuable insights into the likely conformation and electronic properties of the target molecule.

Workflow for In Silico Analysis

cluster_0 Computational Analysis Workflow 3D_Structure Generate 3D Structure Conformational_Analysis Perform Conformational Analysis 3D_Structure->Conformational_Analysis Input DFT_Optimization DFT Geometry Optimization Conformational_Analysis->DFT_Optimization Lowest energy conformers ESP_Mapping Calculate Electrostatic Potential Map DFT_Optimization->ESP_Mapping Optimized geometry Property_Prediction Predict Physicochemical Properties (logP, pKa) DFT_Optimization->Property_Prediction Optimized geometry Docking Molecular Docking (if target is known) ESP_Mapping->Docking Charge distribution

Caption: Workflow for computational analysis of the target molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack, as well as non-covalent interactions. For our target molecule, we would expect to see an electron-deficient region (a "sigma-hole") on the bromine atom, indicative of its potential to act as a halogen bond donor. The amino group and the amide oxygen would be electron-rich regions, poised for hydrogen bonding.

Experimental Protocols

The following protocols provide a roadmap for the synthesis, purification, and characterization of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide.

Synthesis and Purification

The synthesis would likely proceed via a multi-step route, starting from a commercially available pyrazole derivative. A plausible synthetic route would involve the bromination of the pyrazole ring, followed by N-alkylation with an appropriate ethyl propanamide precursor.

General Workflow for Synthesis and Characterization

cluster_1 Experimental Workflow Synthesis Synthesis of Target Compound Purification Purification by Chromatography Synthesis->Purification Initial_Characterization Initial Characterization (TLC, Melting Point) Purification->Initial_Characterization Spectroscopic_Analysis Spectroscopic Analysis (NMR, IR, MS) Initial_Characterization->Spectroscopic_Analysis Crystal_Growth Single Crystal Growth Spectroscopic_Analysis->Crystal_Growth XRay_Diffraction Single-Crystal X-ray Diffraction Crystal_Growth->XRay_Diffraction Structural_Refinement Structure Solution and Refinement XRay_Diffraction->Structural_Refinement

Caption: Experimental workflow for synthesis and structural characterization.

Single-Crystal X-ray Diffraction

Obtaining a high-quality single crystal is paramount for unambiguous structure determination.

Step-by-Step Protocol:

  • Crystal Growth: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, acetonitrile) to near saturation. Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals.

  • Crystal Mounting: Select a well-formed crystal of appropriate size (typically 0.1-0.3 mm) and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for confirming the structure of the molecule in solution.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR: Acquire a ¹H NMR spectrum to identify the number and chemical environment of the protons. Key expected signals would include those for the ethyl group, the methine proton of the propanamide side chain, the pyrazole C5-H, and the NH₂ and NH protons.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to establish connectivity between protons and carbons, allowing for unambiguous assignment of all signals.

Conclusion

The structural comparison of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide with other brominated pyrazoles is a multifaceted process that combines computational prediction with rigorous experimental characterization. By following the workflows and protocols outlined in this guide, researchers can gain a comprehensive understanding of the structural and physicochemical properties of this novel compound. This knowledge is crucial for elucidating its structure-activity relationship and assessing its potential as a lead compound in drug discovery programs. The interplay of halogen bonding, hydrogen bonding, and conformational flexibility, as revealed by a detailed comparative analysis, will ultimately guide future optimization efforts.

References

  • Biot, C., Buisine, E., Kwasigroch, J. M., Wintjens, R., & Rooman, M. (2004). Probing the halogen-bonding in protein–ligand interactions: a structural and thermodynamical study. Journal of the American Chemical Society, 126(42), 13645-13654. Available at: [Link]

  • Dalton Transactions. (2018). Synthesis, crystal structure and Hirshfeld surface analysis of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazole. Royal Society of Chemistry. Available at: [Link]

  • Fourmigué, M. (2009). Halogen bonding: a new interaction for molecular self-assembly. Current Opinion in Colloid & Interface Science, 14(6), 421-428. Available at: [Link]

  • Stoll, A. H., & Mayer, P. (2010). Crystal structure of 4-bromo-1H-pyrazole. Zeitschrift für Kristallographie-New Crystal Structures, 225(2), 241-242. Available at: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a critical intersection of chemical physics and human biology. 2-(3-Amino-4-bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel pharmaceutical intermediates not just as a compliance exercise, but as a critical intersection of chemical physics and human biology.

2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide is a highly specialized brominated pyrazole derivative. While a compound-specific Safety Data Sheet (SDS) may not yet be globally standardized for this exact proprietary structure, we must extrapolate its safety profile from its core pharmacophore: 3-amino-4-bromopyrazole . This parent scaffold is a documented acute oral toxin (H302) and a severe skin, eye, and respiratory irritant (H315, H319, H335)[1].

When you attach an N-ethylpropanamide tail to this pyrazole ring, you fundamentally alter its physical chemistry. The lipophilic amide tail increases the molecule's solubility in organic solvents and enhances its dermal permeability. Consequently, handling this compound requires a rigorous, self-validating safety architecture to prevent systemic absorption and respiratory exposure.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand the causality behind the hazards:

  • Dermal Penetration Risk: The compound is highly soluble in polar aprotic solvents like DMSO, which are routinely used in biological assays. If a DMSO solution of this compound contacts unprotected skin, the solvent acts as a molecular Trojan horse, carrying the toxic brominated payload directly through the stratum corneum and into the bloodstream.

  • Aerosolization & Electrostatics: As a dry powder, the amide backbone can hold a significant static charge. When opening a vial, electrostatic repulsion can cause the fine powder to aerosolize or "jump" onto gloves, spatulas, and the surrounding environment, creating a severe inhalation hazard[2].

Personal Protective Equipment (PPE) Matrix

The following PPE is mandatory. Every choice is dictated by the chemical physics of the compound.

PPE CategorySpecificationScientific Rationale & Causality
Dermal / Hands Double-layered Nitrile Gloves (Minimum 8 mil total thickness).Standard latex offers zero resistance to DMSO. Double nitrile provides a critical breakthrough delay. If the outer glove is contaminated, it can be doffed immediately without exposing bare skin.
Ocular ANSI Z87.1 Splash Goggles (Not standard safety glasses).The primary hazard is aerosolized powder or solvent splash. Safety glasses leave the top and sides of the eyes vulnerable to settling dust.
Respiratory Class II Type A2 Biological Safety Cabinet (BSC) or Chemical Fume Hood .Prevents inhalation of H335-classified particulates[1]. If weighed outside a hood (highly discouraged), a NIOSH-approved P100 particulate respirator is strictly required.
Body Flame-Resistant (FR) Lab Coat with knit cuffs.Knit cuffs prevent the sleeves from dragging through contaminated surfaces and create a seal with the extended cuffs of the inner nitrile glove.

Step-by-Step Operational Protocol

This protocol is designed as a self-validating system . Each step contains a physical check to ensure the safety control is actively working before proceeding.

Phase 1: Environmental Preparation & Validation

  • Validate Negative Pressure: Turn on the fume hood. Validation Check: Hold a single Kimwipe at the edge of the sash; observe the inward flutter to confirm active negative pressure before bringing the chemical into the workspace.

  • Static Neutralization: Place an anti-static weigh boat on the analytical balance. Use a Zerostat anti-static gun on the boat and the micro-spatula. Validation Check: The powder should pour smoothly without clinging to the sides of the spatula.

Phase 2: Handling and Solubilization 3. Don PPE: Apply the inner nitrile glove, put on the lab coat (ensuring knit cuffs cover the inner glove), and then apply the outer nitrile glove over the cuff. 4. Transfer: Carefully weigh the required mass of 2-(3-Amino-4-bromo-1H-pyrazol-1-YL)-N-ethylpropanamide. 5. Closed-System Solubilization: Transfer the powder to a pre-tared, amber glass vial (brominated compounds can be photosensitive). Add the solvent (e.g., DMSO or Methanol) inside the fume hood. Cap the vial tightly before vortexing. Do not vortex an open tube.

Phase 3: Decontamination 6. Surface Wipe: Wipe down the balance, spatulas, and hood surface with a Kimwipe soaked in 70% Isopropanol or Methanol to dissolve any residual compound, followed by a secondary wipe with aqueous detergent. 7. Doffing: Remove the outer gloves inside the fume hood and dispose of them in the solid hazardous waste container.

Spill Response & Disposal Plan

Because this compound contains a heavy halogen (Bromine), its disposal logistics differ significantly from standard organic waste.

  • Solid Spill: Do not sweep. Sweeping aerosolizes the powder. Cover the spill with damp paper towels (using water or a mild solvent), carefully scoop the wet mass into a sealable container, and label it as "Hazardous Solid Waste - Brominated Pyrazole."

  • Liquid Waste Disposal: All liquid waste containing this compound (even in trace amounts) MUST be segregated into Halogenated Organic Waste carboys. Mixing brominated compounds with non-halogenated waste streams can lead to dangerous exothermic reactions or violate environmental incineration regulations.

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling and disposing of this compound, emphasizing the critical transition points where contamination risk is highest.

PPE_Workflow Start 1. Environmental Prep Validate Hood Flow & Anti-Static PPE 2. Don PPE Double Nitrile, Goggles, FR Coat Start->PPE Handling 3. Handling & Weighing Execute inside Fume Hood PPE->Handling Solubilization 4. Solubilization Closed-vial DMSO/MeOH Addition Handling->Solubilization Decon 5. Decontamination Solvent Wipe -> Aqueous Wipe Solubilization->Decon Waste 6. Disposal Route to Halogenated Waste Decon->Waste

Figure 1: Self-validating workflow for handling brominated pyrazole amides.

References

  • National Center for Biotechnology Information (PubChem). "3-Amino-4-bromopyrazole - Safety and Hazards." PubChem Compound Summary for CID 140079. Retrieved from:[Link]

Sources

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